oncoprotein E2A-Pbx1
Description
Contextualization of E2A-Pbx1 as a Chimeric Transcription Factor
E2A-Pbx1 is a chimeric transcription factor that arises from the t(1;19)(q23;p13) chromosomal translocation. This translocation involves the fusion of the E2A gene (also known as TCF3) located on chromosome 19 with the PBX1 gene (Pre-B-cell leukemia transcription factor 1) on chromosome 1. nih.govfrontiersin.orgplos.orgdovepress.com The resulting fusion gene produces the E2A-Pbx1 protein, which combines the N-terminal transactivation domain of E2A with the C-terminal DNA-binding homeodomain of PBX1. plos.orgdovepress.com
Normally, E2A is a basic helix-loop-helix transcription factor involved in controlling cell fate and is critical for lymphocyte development, particularly B-cell lineages. frontiersin.orgashpublications.orgashpublications.org PBX1 belongs to the TALE (three amino acid loop extension) class of transcription factors and typically binds DNA in association with other TALE proteins, such as HOX proteins. nih.govresearchgate.net The fusion event in E2A-Pbx1 creates a protein with altered DNA-binding specificity and transcriptional regulatory activity compared to its wild-type counterparts. researchgate.netresearchgate.net This chimeric protein can act as a DNA-binding activator of transcription. researchgate.net While wild-type E2A and PBX1 proteins show diffuse nuclear fluorescence, full-length E2A-Pbx1 is exclusively nuclear and concentrates in spherical domains known as chimeric-E2A oncoprotein domains (CODs), suggesting a potential link between its localization and leukemogenesis. nih.gov
Overview of E2A-Pbx1 Association with Acute Lymphoblastic Leukemia Pathogenesis
The presence of the E2A-Pbx1 fusion protein is strongly associated with the pathogenesis of acute lymphoblastic leukemia (ALL), particularly B-cell precursor ALL. nih.govplos.orgresearchgate.netnih.gov The t(1;19) translocation leading to E2A-Pbx1 expression is found in approximately 5% to 7% of pediatric ALL cases and about 50% of pre-B-cell receptor (preBCR)+ ALL cases. dovepress.comjci.orgaacrjournals.orgnih.gov
E2A-Pbx1 is considered an initiating lesion in a phenotypically and genetically distinct subtype of ALL. nih.gov While it confers self-renewal properties to hematopoietic stem cells or lymphoid progenitors, the development of full-blown leukemia often requires additional genetic alterations. nih.govplos.orgnih.govjci.org Studies using mouse models have shown that conditional activation of E2A-Pbx1 in B cell progenitors enhances self-renewal and leads to the acquisition of multiple secondary genomic aberrations. nih.govjci.orgnih.gov These secondary mutations frequently involve key signaling pathways, such as the JAK/STAT pathway, and can include the loss of PAX5, a transcription factor essential for B cell development. nih.govfrontiersin.orgnih.gov
The oncogenic potential of E2A-Pbx1 stems from its ability to inappropriately activate target genes, disrupting normal transcriptional regulation crucial for B-cell development and differentiation. frontiersin.orgresearchgate.net Research has identified that E2A-Pbx1 binds and activates genes through both RUNX1-dependent and independent mechanisms. ashpublications.org Although the RUNX1-dependent pathway may be sufficient for transformation in vitro, full activity appears to require both mechanisms. ashpublications.org E2A-Pbx1 can directly bind and activate genes relevant to B-cell transformation, such as IZKF1. ashpublications.org Surprisingly, genome-wide studies have shown that while PBX1 DNA recognition motifs are enriched at E2A-Pbx1 binding sites, the most enriched motif is that of the RUNX1 transcription factor. ashpublications.orgnih.gov E2A-Pbx1 interacts directly with RUNX1 and acts as a coactivator for RUNX1, enhancing the expression of RUNX1 and its target genes, contributing to the sustained RUNX1 transcriptome observed in pre-B ALL. ashpublications.orgnih.govresearchgate.net
E2A-Pbx1 also affects key regulatory pathways involved in hematopoietic biology, including the WNT, IL-12, IL-7, AKT, NOTCH, and neural development pathways. plos.orgashpublications.org It has been shown to remodel signaling networks, leading to the hyperactivation of enzymes like PLCγ2, which is crucial for cell survival and proliferation. aacrjournals.org E2A-Pbx1 transcriptionally regulates genes encoding kinases upstream of PLCγ2, such as ZAP70, SYK, and LCK, contributing to this signaling dysregulation. aacrjournals.org
Studies in mouse models have demonstrated that E2A-Pbx1 perturbs early B progenitor cell differentiation and confers self-renewal properties. jci.org The cooperation between E2A-Pbx1 and other genetic alterations, such as the loss of Pax5 or overexpression of ZNF521, further contributes to the block in differentiation and enhances leukemogenesis. nih.govnih.govnih.gov
While t(1;19) ALL has historically been associated with a less favorable prognosis, particularly due to an increased risk of central nervous system relapse, recent studies with modern treatment protocols have shown promising survival outcomes. dovepress.comashpublications.org
Here is a summary of some research findings related to E2A-Pbx1:
| Research Finding | Associated Mechanism/Pathway | Reference |
| Binds and activates genes through RUNX1-dependent and independent mechanisms. | Transcriptional regulation, interaction with RUNX1. | ashpublications.org |
| Directly binds and activates genes relevant to B-cell transformation (e.g., IZKF1). | Transcriptional regulation. | ashpublications.org |
| Most enriched DNA motif at binding sites is RUNX1. | Interaction with RUNX1. | ashpublications.orgnih.gov |
| Acts as a coactivator for RUNX1. | Transcriptional coactivation, enhancement of RUNX1 autoregulatory loop. | ashpublications.orgnih.gov |
| Activates expression of genes in IL-12, IL-7, WNT, AKT, NOTCH pathways. | Perturbation of signaling pathways. | plos.orgashpublications.org |
| Remodels signaling networks leading to hyperactivation of PLCγ2. | Dysregulation of kinases upstream of PLCγ2 (ZAP70, SYK, LCK). | aacrjournals.org |
| Perturbs early B progenitor cell differentiation. | Disruption of normal developmental programs. | jci.org |
| Enhances B cell progenitor self-renewal. | Promotion of uncontrolled proliferation. | nih.govjci.orgnih.gov |
| Cooperates with loss of PAX5 to block differentiation and increase leukemia penetrance. | Interaction with other genetic lesions, disruption of B-cell development transcription factors. | nih.govnih.gov |
| Cooperates with overexpression of ZNF521 in B-cell tumorigenesis. | Interaction with other genetic lesions. | nih.gov |
Properties
CAS No. |
146150-85-8 |
|---|---|
Molecular Formula |
C9H14O |
Synonyms |
oncoprotein E2A-Pbx1 |
Origin of Product |
United States |
Molecular Architecture and Functional Domains of E2a Pbx1
Structural Components and Fusion Junction
The E2A-Pbx1 fusion protein amalgamates the N-terminal portion of E2A with the C-terminal region of PBX1. plos.orgfrontiersin.org Specifically, the transactivation domains of E2A are joined to the majority of the PBX1 protein, which includes its characteristic DNA-binding homeodomain. plos.orgfrontiersin.orgresearchgate.net The precise genomic breakpoints for this translocation can vary between patients but often cluster within specific intronic regions of both the E2A and PBX1 genes. pnas.orgresearchgate.netresearchgate.net Analysis of the fusion junction at the nucleotide level frequently reveals the insertion of non-template "N-nucleotides," suggesting the involvement of terminal deoxynucleotidyl transferase (TdT) during the chromosomal break repair process. pnas.orgresearchgate.net The most common form of the oncoprotein, p85 E2A-Pbx1, retains the majority of both parent proteins' key functional domains. nih.gov
| Component | Origin | Retained Domains in E2A-Pbx1 | Primary Function |
|---|---|---|---|
| N-terminus | E2A | Activation Domain 1 (AD1), Activation Domain 2 (AD2) | Transcriptional Activation, Coactivator Recruitment |
| C-terminus | PBX1 | Homeodomain (HD), HOX Cooperativity Motif (HCM) | DNA Binding, Protein-Protein Interactions |
E2A Transactivation Domains (AD1, AD2) and Coactivator Recruitment
The oncogenic activity of E2A-Pbx1 is critically dependent on the potent transactivation domains contributed by the E2A portion of the fusion protein. frontiersin.orgnih.gov E2A normally contains two major activation domains, AD1 and AD2, both of which are retained in the E2A-Pbx1 oncoprotein. frontiersin.orgnih.govnih.govresearchgate.net These domains function to recruit essential coactivator complexes to target gene promoters, thereby initiating and enhancing transcription. ashpublications.orgnih.gov The presence of these domains converts the PBX1 moiety into a constitutive and powerful transcriptional activator. nih.gov Both AD1 and AD2 are indispensable for the full transforming potential of E2A-Pbx1, as mutation or deletion of these domains significantly impairs its oncogenic function. nih.gov
A key mechanism by which the E2A domains exert their function is through the recruitment of the histone acetyltransferases p300 and CREB-binding protein (CBP). ashpublications.orgashpublications.orgnih.gov This interaction is primarily mediated by the AD1 domain. ashpublications.org Within AD1 lies a conserved 17-residue region known as the PCET motif, which is essential for this recruitment. frontiersin.orgashpublications.orgnih.gov The PCET motif binds directly to a specific domain on p300/CBP called the KIX domain. ashpublications.orgnih.gov The structural integrity of the PCET motif is crucial; mutations within this motif, such as a Leu20Ala substitution, abrogate the interaction with the KIX domain and abolish the ability of E2A-Pbx1 to immortalize hematopoietic progenitors. ashpublications.org This specific interaction is considered a critical event in E2A-Pbx1-mediated leukemogenesis. ashpublications.orgnih.gov
PBX1 Homeodomain and DNA Binding Specificity
The PBX1 component of the fusion protein provides the necessary machinery for DNA binding, directing the potent E2A transactivation domains to specific gene targets. ashpublications.org While wild-type PBX1 has minimal intrinsic transactivation ability, its fusion to E2A creates an oncoprotein with strong and aberrant transcriptional activation properties. nih.gov
The homeodomain of PBX1 is responsible for recognizing and binding to specific DNA sequences within the regulatory regions of target genes. ashpublications.org The PBX1 homeodomain preferentially binds to AT-rich DNA motifs. ashpublications.org A consensus binding site for PBX1, often in cooperation with other factors, is the sequence ATCAATCAA. nih.govnih.gov This DNA-binding capability allows E2A-Pbx1 to target a specific set of genes, leading to their inappropriate activation. ashpublications.org
Located C-terminal to the homeodomain is a highly conserved region known as the HOX cooperativity motif (HCM). nih.gov This motif is not directly involved in DNA binding itself but is essential for mediating protein-protein interactions, particularly with members of the HOX family of transcription factors. frontiersin.orgnih.gov The HCM acts as a docking site for HOX proteins, facilitating the formation of cooperative DNA-binding complexes. nih.gov This interaction is critical for the oncogenic function of E2A-Pbx1. nih.govnih.gov Strikingly, the HCM is both necessary and sufficient for the transforming activity of E2A-Pbx1 in fibroblast models, even in the absence of the PBX1 homeodomain, highlighting the critical importance of the protein-protein interactions it mediates. nih.gov
While the PBX1 homeodomain confers DNA binding specificity, its requirement for oncogenic transformation is context-dependent. Some studies have shown that a mutant E2A-Pbx1 lacking the homeodomain can still efficiently transform fibroblasts and induce lymphomas in mice, suggesting that interactions mediated by other parts of the PBX1 moiety, like the HCM, can be sufficient for oncogenesis in certain cellular contexts. nih.gov However, other evidence indicates that the PBX1 DNA-binding domain is crucial for the full transforming activity of the oncoprotein. frontiersin.orgashpublications.org For instance, an E2A-Pbx1 construct completely lacking the PBX1 DNA-binding domain is devoid of transformation activity. frontiersin.org The PBX1 moiety also mediates a critical interaction with the transcription factor RUNX1, which is essential for recruiting E2A-Pbx1 to certain genomic sites. nih.govduke.edu This recruitment can be independent of the PBX1 homeodomain's own DNA-binding activity. nih.govduke.edu Therefore, the PBX1 portion of E2A-Pbx1 contributes to oncogenesis through both direct DNA binding and by serving as a platform for crucial interactions with other DNA-binding proteins. ashpublications.orgnih.gov
| Domain/Motif | Location | Interacting Partner(s) | Functional Consequence |
|---|---|---|---|
| AD1 (PCET Motif) | E2A N-terminus | p300/CBP (KIX Domain) | Recruitment of histone acetyltransferases, transcriptional activation |
| AD2 | E2A N-terminus | p300/CBP (KIX Domain) | Cooperative transcriptional activation |
| Homeodomain (HD) | PBX1 C-terminus | AT-rich DNA sequences | Directs the oncoprotein to target genes |
| HOX Cooperativity Motif (HCM) | PBX1 C-terminus | HOX proteins | Facilitates cooperative DNA binding and is essential for transformation |
| PBX1 Moiety | PBX1 C-terminus | RUNX1 | Mediates recruitment to RUNX1-bound genomic sites |
Protein Self-Association and Oligomerization
A key characteristic of the E2A-Pbx1 oncoprotein is its ability to self-associate and form higher-order complexes, a feature crucial for its oncogenic activity. In contrast to the diffuse nuclear distribution of the wild-type E2A and PBX1 proteins, E2A-Pbx1 concentrates in distinct spherical nuclear structures known as chimeric-E2A oncoprotein domains (CODs). nih.govnature.com The formation of these domains is considered a "gain of function" phenomenon, as it requires protein elements from both the E2A and PBX1 portions of the fusion protein. nih.govnature.com
Research indicates that E2A-Pbx1 self-associates via the PBC-B domain, a region contributed by the PBX1 component. researchgate.net This self-association leads to the formation of higher-order oligomers, which enhances the stability of E2A-Pbx1's binding to DNA. researchgate.netfrontiersin.org This oligomerization is a critical contributor to its oncogenic mechanism. frontiersin.org Mutants of E2A-Pbx1 that are unable to self-associate lose their ability to transform cells. researchgate.net This process of self-oligomerization allows E2A-Pbx1 to bypass the normal regulatory mechanisms of PBX1, which typically requires dimerization with other proteins (like HOX proteins) for stable nuclear import and function. researchgate.net
| Finding | Description | Significance in Oncogenesis |
|---|---|---|
| Formation of CODs | E2A-Pbx1 is concentrated in spherical nuclear domains, unlike the diffuse pattern of its wild-type counterparts. nih.govnature.com | Represents a 'gain of function' that may be relevant to the biology of E2A-Pbx1 in leukemogenesis. nih.govnature.com |
| Oligomerization via PBC-B Domain | The protein self-associates through the PBX1-derived PBC-B domain to form oligomers. researchgate.net | Enhances DNA binding stability and is required for the protein's transforming activity. researchgate.netfrontiersin.org |
| Bypassing Normal Regulation | Self-association makes the oncoprotein independent of normal PBX1 dimerization partners for its activity. researchgate.net | Contributes to the constitutive, unregulated activity of the oncoprotein. |
Functional Contributions of E2A and PBX1 Components to Oncogenicity
The oncogenic potency of E2A-Pbx1 stems directly from the novel combination of functional domains from two distinct proteins. The E2A component provides powerful transcriptional activation machinery, while the PBX1 component dictates DNA-binding specificity and mediates crucial protein-protein interactions.
E2A Component: The N-terminal region of E2A contributes two potent transcriptional activation domains, AD1 and AD2. frontiersin.org These domains endow the E2A-Pbx1 fusion protein with a strong ability to activate gene expression, a function that the native PBX1 protein lacks. nih.gov The oncogenicity of E2A-Pbx1 is highly dependent on these activation domains. frontiersin.org A critical interaction for leukemogenesis occurs between the AD1 domain of E2A and the KIX domain of the transcriptional coactivator CBP/p300. frontiersin.orgnih.govashpublications.org This interaction, mediated by a conserved motif within AD1, is essential for the immortalization of primary hematopoietic cells and subsequent leukemic transformation. frontiersin.orgnih.gov Both AD1 and AD2 can bind to the same site on the KIX domain, indicating a degree of functional redundancy. nih.gov
PBX1 Component: The C-terminal portion of PBX1 contributes its DNA-binding homeodomain (HD). nih.gov This domain has a dual role in the oncoprotein's function. Firstly, it can directly bind to specific DNA sequences. frontiersin.org Secondly, and perhaps more critically for its oncogenic function, it mediates a direct protein-protein interaction with the transcription factor RUNX1. nih.govnih.govashpublications.org
Extensive research has revealed that E2A-Pbx1 functions as a coactivator for RUNX1. nih.govashpublications.org The recruitment of E2A-Pbx1 to many of its target gene enhancers is dependent on this interaction with RUNX1, rather than the intrinsic DNA-binding activity of the PBX1 homeodomain itself. nih.govnih.gov Once recruited, the E2A portion of the fusion protein engages coactivators like p300 to drive potent gene expression. ashpublications.orgnih.gov This interplay is exemplified by the fact that the RUNX1 gene itself is a direct target of E2A-Pbx1, creating a positive feedback loop that amplifies oncogenic signaling. nih.govashpublications.org Despite the importance of the RUNX1 interaction, the PBX1 homeodomain is indispensable; E2A-Pbx1 constructs lacking this domain are devoid of transforming activity. frontiersin.org
| Component | Domain | Function in E2A-Pbx1 | Key Interacting Partner(s) |
|---|---|---|---|
| E2A | Activation Domain 1 (AD1) | Provides potent transcriptional activation; essential for oncogenesis. frontiersin.org | CBP/p300 (KIX domain). nih.govashpublications.org |
| Activation Domain 2 (AD2) | Contributes to transcriptional activation, showing redundancy with AD1. nih.gov | CBP/p300 (KIX domain). nih.gov | |
| PBX1 | Homeodomain (HD) | Mediates DNA binding and is essential for transformation. frontiersin.org | DNA. |
| Homeodomain (HD) & Spanning Region | Mediates direct interaction with RUNX1, leading to recruitment to target genes. nih.govnih.gov | RUNX1. nih.govnih.gov |
Transcriptional Regulatory Mechanisms of E2a Pbx1
Identification of Direct and Indirect Target Genes
To elucidate the direct and indirect downstream targets of E2A-Pbx1, researchers have employed several powerful genome-wide profiling techniques. Chromatin immunoprecipitation (ChIP) followed by microarray (ChIP-chip) or high-throughput sequencing (ChIP-seq) has been instrumental in identifying the specific genomic regions to which E2A-Pbx1 directly binds. plos.orgnih.govplos.org For instance, ChIP-chip assays have successfully identified a set of direct E2A-Pbx1 target genes. nih.govplos.orgresearchgate.net Subsequent analyses combining ChIP-chip with gene expression arrays following the silencing of E2A-Pbx1 via siRNA have provided a comprehensive view of both direct and functionally relevant targets. plos.orgnih.govresearchgate.net
More recent and unbiased ChIP-seq studies have further refined our understanding of the E2A-Pbx1 cistrome, revealing its binding preferences across the genome. nih.govpnas.org These analyses have surprisingly shown that E2A-Pbx1 binding sites are more enriched for RUNX1 and EBF1 motifs than for the expected PBX1 motif. nih.gov To complement these DNA-binding studies, RNA-sequencing (RNA-seq) has been utilized to determine the global changes in gene expression that occur as a consequence of E2A-Pbx1 activity. nih.govpnas.org By comparing the transcriptomes of cells with and without functional E2A-Pbx1, it is possible to identify genes that are either directly or indirectly regulated by this oncoprotein. nih.gov
The integration of data from these genome-wide approaches has been crucial in painting a clearer picture of the transcriptional networks dysregulated by E2A-Pbx1. For example, combining ChIP-chip and expression data has revealed that a significant number of direct E2A-Pbx1 targets show decreased expression upon its silencing, supporting its primary role as a transcriptional activator. nih.govplos.org These integrated analyses have implicated E2A-Pbx1 in the dysregulation of key pathways in hematopoietic biology, including the WNT signaling and apoptosis/cell cycle control pathways. nih.gov
E2A-Pbx1 exerts its regulatory effects by binding to specific DNA elements, primarily promoters and enhancers. nycu.edu.twnih.govnih.gov Initial studies suggested that E2A-Pbx1 would target genes through the PBX1 DNA-binding motif. ashpublications.org However, genome-wide ChIP-seq analyses have revealed a more complex picture, showing that E2A-Pbx1 preferentially binds to a subset of gene loci that are also occupied by the transcription factor RUNX1. ashpublications.orgnih.gov A significant majority (56%) of E2A-Pbx1 binding sites were found to overlap with RUNX1 binding sites. nih.gov
The oncoprotein is often recruited to distal regulatory elements known as enhancers. ashpublications.orgnih.govresearchgate.net The binding of E2A-Pbx1 to these enhancers is frequently dependent on its interaction with RUNX1. ashpublications.orgnih.govresearchgate.net These E2A-Pbx1-targeted RUNX1-occupied enhancers are characterized by the presence of gene-activating machinery, including the histone acetyltransferase p300, the Mediator complex subunit MED1, and the active enhancer mark H3K27 acetylation. ashpublications.orgnih.gov This suggests that E2A-Pbx1 functions to potentiate the activity of these enhancers, leading to increased expression of their associated target genes. nih.gov While some studies have identified E2A-Pbx1 binding at promoter regions, often within a few hundred base pairs upstream of the transcription start site (TSS), the targeting of enhancers appears to be a key mechanism of its function. plos.org
E2A-Pbx1 as a Transcriptional Coactivator
A growing body of evidence suggests that E2A-Pbx1 often functions as a transcriptional coactivator rather than a conventional sequence-specific DNA-binding transcription factor. nycu.edu.twnih.govresearchgate.net This model is supported by the finding that the DNA-binding activity of the PBX1 homeodomain within the E2A-Pbx1 fusion protein is not always required for its recruitment to gene enhancers. ashpublications.orgnih.govresearchgate.net Instead, E2A-Pbx1 is often brought to its target sites through protein-protein interactions with other DNA-bound transcription factors, most notably RUNX1. ashpublications.orgnih.govresearchgate.net
Once recruited, E2A-Pbx1 utilizes the potent transactivation domains inherited from the E2A protein to enhance transcription. nih.gov These activation domains are known to interact with transcriptional coactivators such as p300 and components of the Mediator complex. nih.govpnas.orgresearchgate.net The recruitment of these coactivators to enhancers and promoters leads to chromatin remodeling and the assembly of the transcriptional machinery, ultimately driving robust gene expression. nih.gov Therefore, E2A-Pbx1 can be viewed as a potent amplifier of the transcriptional programs governed by its partner factors. nih.gov
Interaction with Transcriptional Coactivator Complexes
E2A-Pbx1's ability to activate transcription is dependent on its recruitment of essential coactivator complexes to the chromatin. These complexes possess enzymatic activities that modify the local chromatin structure, making it more permissive for transcription by RNA polymerase II.
The Mediator complex is a critical coactivator that serves as a bridge between gene-specific transcription factors and the general RNA polymerase II machinery. pnas.orgnih.govnycu.edu.tw Research has demonstrated a direct and crucial interaction between E2A-Pbx1 and the Mediator complex. pnas.orgnih.gov This interaction is specifically dependent on the MED1 subunit of the complex, which binds to a transactivation domain within the E2A portion of the fusion protein. nih.govpnas.orgnih.gov The Mediator complex, once recruited, facilitates the function of the transcription factors at promoters and enhancers. nih.gov
The depletion of MED1 has been shown to be essential for E2A-Pbx1-dependent gene activation and the growth of leukemic cells. frontiersin.orgpnas.orgnih.gov Chromatin immunoprecipitation sequencing (ChIP-seq) analyses have shown a significant overlap in the genomic binding sites of E2A-Pbx1 and MED1, with a large majority of these co-bound regions also being occupied by RUNX1. nih.gov This indicates the formation of a functional complex involving RUNX1, E2A-Pbx1, and the MED1-containing Mediator complex at the enhancers of target genes, which is vital for driving the oncogenic transcription program. pnas.orgnih.govnycu.edu.tw
The histone acetyltransferase p300 (also known as EP300 or KAT3B) is another critical coactivator recruited by E2A-Pbx1. ashpublications.orgashpublications.org The E2A moiety of the fusion protein is responsible for recruiting p300. ashpublications.org Once recruited to genomic loci where E2A-Pbx1 is bound, often in concert with RUNX1, p300 catalyzes the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac). nih.govashpublications.orgashpublications.org
H3K27ac is a well-established epigenetic mark of active enhancers and promoters. nih.govembopress.org The deposition of this mark by p300 neutralizes the positive charge of the histone tail, leading to a more open chromatin structure that is accessible to the transcriptional machinery. embopress.org Studies have shown that genomic sites co-occupied by E2A-Pbx1 and RUNX1 are significantly enriched for p300 and H3K27ac. nih.gov This E2A-Pbx1-mediated recruitment of p300 and subsequent increase in H3K27 acetylation are key mechanisms for the potent activation of its downstream target genes. ashpublications.org The catalytic activity of p300 is enhanced by its interaction with the E2A portion of the fusion protein. nih.gov
| Coactivator Complex / Component | Interacting Domain on E2A-Pbx1 | Function | Epigenetic Consequence |
| Mediator Complex (MED1) | E2A transactivation domain pnas.orgnih.gov | Bridges E2A-Pbx1/RUNX1 to RNA Polymerase II. nih.gov | Facilitates transcriptional initiation. |
| p300 | E2A moiety ashpublications.org | Histone Acetyltransferase (HAT) activity. nih.gov | Acetylation of Histone H3 at Lysine 27 (H3K27ac). nih.govashpublications.orgashpublications.org |
Regulation of Specific Downstream Target Genes
The transcriptional deregulation orchestrated by E2A-Pbx1 affects a multitude of genes that are central to cellular homeostasis. These target genes are broadly categorized based on their roles in promoting cell cycle progression and ensuring cell survival by inhibiting apoptosis.
E2A-Pbx1 promotes leukemic cell proliferation by directly upregulating key cell cycle regulators. One such critical target is E2F5, a member of the E2F family of transcription factors that play a pivotal role in controlling the cell cycle. frontiersin.orgresearchgate.netnih.gov The transcriptional activation of E2F5 is co-regulated by E2A-Pbx1, RUNX1, and MED1, and its knockdown has been shown to impair the growth of leukemic cells. frontiersin.orgresearchgate.netnih.gov
Another important target is CCND3, which encodes Cyclin D3. nih.govashpublications.org Cyclin D3 is a crucial protein for progression through the G1 phase of the cell cycle. The upregulation of CCND3 by the E2A-Pbx1/RUNX1 complex contributes to the uncontrolled proliferation of B-lineage cells. nih.gov Integrated analyses have identified both E2F5 and CCND3 as direct cotargets of MED1 and E2A-Pbx1, underscoring the role of the Mediator complex in driving the proliferative aspect of this leukemia. nih.gov
To sustain the leukemic state, E2A-Pbx1 must also suppress apoptotic pathways. It achieves this in part by upregulating the expression of BCL6, a transcriptional repressor. nih.gov BCL6, in turn, drives malignant phenotypes by regulating genes involved in resistance to apoptosis, including the tumor suppressor gene PTEN. nih.gov By upregulating BCL6, E2A-Pbx1 indirectly leads to the suppression of PTEN transcription, which enhances the drug resistance of cancer cells. nih.gov The expression of E2A-Pbx1 interferes with key regulatory pathways, including apoptosis and cell cycle control, which is essential for maintaining the leukemic phenotype. plos.org While not as extensively characterized as a direct E2A-Pbx1 target in the provided context, N-myc downstream-regulated gene 1 (NDRG1) is known to be involved in cell growth, differentiation, and stress responses, and its regulation can be influenced by oncogenic signaling pathways.
| Target Gene | Function | Regulatory Mechanism by E2A-Pbx1 |
| E2F5 | Cell cycle progression frontiersin.orgresearchgate.net | Direct transcriptional activation, co-regulated by RUNX1 and MED1. researchgate.netnih.gov |
| CCND3 | G1/S phase transition (Cell Cycle) nih.govashpublications.org | Direct transcriptional activation, cotargeted with MED1. nih.govnih.gov |
| BCL6 | Transcriptional repressor, inhibits apoptosis. nih.gov | Upregulation of expression. nih.gov |
| PTEN | Tumor suppressor, promotes apoptosis. nih.gov | Indirectly suppressed via BCL6 upregulation. nih.gov |
Genes Involved in WNT Signaling (e.g., WNT1, WNT16)
A significant aspect of E2A-Pbx1's oncogenic activity is its direct impact on the WNT signaling pathway, a critical regulator of cell fate and proliferation. Research has identified WNT16 as a direct downstream target of E2A-Pbx1. nih.govnih.gov In pre-B ALL cells harboring the t(1;19) translocation, which produces the E2A-Pbx1 fusion protein, there are consistently high levels of WNT16 transcripts. nih.gov This expression is not typically observed in normal bone marrow. nih.gov The dependence of WNT16 expression on E2A-Pbx1 is demonstrated by the significant decrease in WNT16 mRNA levels following the inhibition of the fusion protein's expression. nih.govnih.gov This suggests that the aberrant activation of WNT16 by E2A-Pbx1 is a key step in the development of t(1;19)-positive leukemia. nih.gov It is proposed that this creates a WNT16-mediated autocrine loop that contributes to the growth of the leukemic cells. nih.gov Further studies have confirmed that targeted knockdown of WNT16b, an isoform of WNT16, induces apoptosis in B-ALL cell lines. nih.gov In addition to WNT16, WNT1 has also been identified as a direct target of E2A-Pbx1 through chromatin immunoprecipitation (ChIP-chip) analyses. plos.org
| Gene | Effect of E2A-Pbx1 | Supporting Evidence |
| WNT16 | Upregulation/Activation | High transcript levels in E2A-Pbx1+ ALL; mRNA levels decrease with E2A-Pbx1 inhibition. nih.govnih.gov |
| WNT1 | Direct Target | Identified in ChIP-chip analysis as a direct target of E2A-Pbx1. plos.org |
Kinases Upstream of PLCγ2 (ZAP70, SYK, LCK)
E2A-Pbx1 remodels signaling networks in pre-B ALL, leading to the hyperactivation of the key oncogenic effector enzyme Phospholipase C gamma 2 (PLCγ2). nih.gov This is achieved through the direct transcriptional activation of several kinases that lie upstream of PLCγ2. nih.gov Chromatin immunoprecipitation assays have confirmed that E2A-Pbx1 binds to the regulatory regions of ZAP70, SYK, and LCK. nih.gov This binding leads to the increased transcription of these genes. nih.gov Consequently, depletion of E2A-Pbx1 results in decreased expression of these kinases. nih.gov The functional significance of this is underscored by the fact that the depletion of ZAP70, SYK, or LCK individually leads to decreased cell proliferation and reduced levels of phosphorylated PLCγ2. nih.gov Studies analyzing gene expression in adult B-lineage ALL patients have shown that the highest levels of ZAP70 expression are associated with the E2A/PBX1+ group. ashpublications.orgnih.gov This indicates a strong correlation between the presence of the oncoprotein and the upregulation of this critical kinase.
| Kinase | Regulatory Effect of E2A-Pbx1 | Functional Consequence |
| ZAP70 | Binds to regulatory regions and activates transcription. nih.gov | Increased expression is highly associated with E2A/PBX1+ ALL. ashpublications.orgnih.gov Depletion reduces cell proliferation and PLCγ2 phosphorylation. nih.gov |
| SYK | Binds to regulatory regions and activates transcription. nih.gov | Depletion reduces cell proliferation and PLCγ2 phosphorylation. nih.gov |
| LCK | Binds to regulatory regions and activates transcription. nih.gov | Depletion reduces cell proliferation and PLCγ2 phosphorylation. nih.gov |
Homeobox (HOX) Gene Regulation (e.g., Hoxa9)
The oncogenic potential of E2A-Pbx1 is significantly amplified through its collaboration with homeobox (HOX) gene products, which are themselves potent regulators of hematopoietic development and are often implicated in leukemia. nih.gov A strong synergistic interaction has been demonstrated between E2A-Pbx1a and Hoxa9, which is sufficient to acutely transform primary bone marrow cells. nih.gov The co-expression of E2A-Pbx1a and Hoxa9 induces growth factor-independent proliferation of bone marrow cells and leads to a highly aggressive acute leukemia in vivo. nih.gov This collaboration effectively blocks the differentiation of primitive hematopoietic progenitor cells while simultaneously promoting their autonomous, cytokine-independent proliferation. In mouse models, the co-expression of these two oncoproteins significantly accelerates the onset of B-cell leukemia. nih.gov This collaboration is associated with the activation of Flt3 signaling and a marked repression of B-cell-specific genes, indicating a block in differentiation combined with enhanced proliferation. nih.gov Furthermore, in human pre-B leukemia cell lines that express E2A-Pbx1, a high level of expression of multiple genes within the HOXA cluster is observed. elpub.ru
| Collaborating Factor | Observed Synergy with E2A-Pbx1 | Outcome |
| Hoxa9 | Strong synergistic interaction in transformation. nih.gov | Acute transformation of primary bone marrow cells, growth factor-independent proliferation, and aggressive acute leukemia. nih.gov |
Other Key Targets (e.g., IZKF1, BMI-1)
E2A-Pbx1 also influences the expression of other critical genes involved in hematopoietic development and cancer. One such target is the polycomb group protein BMI-1, a known lymphoid oncogene. nih.govnih.gov E2A-Pbx1 enhances the expression of BMI-1. nih.govnih.gov BMI-1, in turn, functions as a transcriptional repressor of the INK4A-ARF tumor suppressor locus. nih.gov This establishes an oncogenic pathway where E2A-Pbx1-mediated upregulation of BMI-1 leads to the silencing of a key tumor suppressor. nih.govnih.gov While BMI-1 expression is downregulated upon the silencing of E2A-Pbx1, it does not appear to be a direct transcriptional target of the fusion protein. plos.org
Alterations in the Ikaros family zinc finger 1 (IKZF1) gene, which encodes the transcription factor IKAROS, are frequently observed in B-ALL and are associated with a poor prognosis. nih.govnih.gov While secondary hits involving genes related to B-cell differentiation and development, such as IKZF1, are frequently observed in the context of E2A-Pbx1-positive ALL, the direct regulatory relationship is still being fully elucidated. researchgate.net However, some evidence suggests that E2A-Pbx1 binds to the promoter region of IKZF1. ashpublications.org
Epigenetic Modifications Induced by E2A-Pbx1
The transcriptional dysregulation driven by E2A-Pbx1 is intimately linked to its ability to induce widespread changes in the epigenetic landscape of the cell. By recruiting chromatin-modifying enzymes to its target gene loci, E2A-Pbx1 alters the histone code, leading to a more open and transcriptionally active chromatin state at oncogenic loci and a repressive state at tumor suppressor loci.
Histone Acetylation (H3K27ac)
A key mechanism by which E2A-Pbx1 activates gene expression is through the recruitment of histone acetyltransferases (HATs). It has been shown that E2A-Pbx1 can recruit the coactivator p300, a potent HAT, to its target sites. ashpublications.org This recruitment leads to an increase in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters. ashpublications.org This epigenetic mark facilitates the recruitment of the transcriptional machinery and promotes gene expression. In addition to p300, the acetyltransferase subunit GCN5, part of the STAGA complex, has been shown to directly interact with the E2A portion of E2A-Pbx1. nih.govmerckmillipore.com GCN5 acetylates the E2A-Pbx1 protein itself, which increases the stability of the oncoprotein. nih.govmerckmillipore.com
Histone Methylation (H3K9 Trimethylation via SETDB2)
Beyond activating gene expression, E2A-Pbx1 also contributes to gene silencing through the modulation of histone methylation. E2A-Pbx1 directly targets and upregulates the expression of SETDB2, a protein lysine methyltransferase responsible for histone H3 lysine 9 trimethylation (H3K9me3). nih.govnih.gov H3K9me3 is a well-established repressive epigenetic mark. In the context of E2A-Pbx1-positive leukemia, the induced SETDB2 epigenetically suppresses the expression of the cell-cycle inhibitor CDKN2C. nih.govnih.govdoaj.org This creates a subordinate oncogenic pathway (E2A-Pbx1 -> SETDB2 -> repression of CDKN2C) that silences a major tumor suppressor in ALL, thereby promoting cell cycle progression. nih.govnih.govdoaj.org
| Epigenetic Mark | Enzyme/Mechanism | Effect on Target Genes |
| Histone Acetylation (H3K27ac) | Recruitment of p300 histone acetyltransferase. ashpublications.org | Activation of target gene expression. |
| Histone Methylation (H3K9me3) | Upregulation of the methyltransferase SETDB2. nih.govnih.gov | Repression of tumor suppressor genes like CDKN2C. nih.govnih.govdoaj.org |
MicroRNA (miRNA) Profile Modulation
The oncoprotein E2A-Pbx1, a hallmark of a subset of B-cell precursor acute lymphoblastic leukemia (B-ALL), significantly alters the transcriptional landscape of affected cells. A critical aspect of this transcriptional dysregulation is the modulation of microRNA (miRNA) expression profiles. MiRNAs are small non-coding RNAs that post-transcriptionally regulate gene expression and are pivotal in hematopoiesis and leukemogenesis. E2A-Pbx1, functioning as a chimeric transcription factor, can directly and indirectly influence the expression of a host of miRNAs, thereby contributing to the initiation and maintenance of the leukemic state.
Research has demonstrated that E2A-Pbx1-positive ALL exhibits a unique miRNA signature that distinguishes it from other ALL subtypes. researchgate.netnih.gov This distinct profile is a direct consequence of the oncoprotein's ability to bind to the promoter regions of miRNA genes and either activate or repress their transcription. Chromatin immunoprecipitation (ChIP) assays have been instrumental in identifying the direct miRNA targets of E2A-Pbx1, providing a mechanistic link between the oncoprotein and the observed changes in the cellular miRNome.
One of the key studies in this area utilized ChIP-chip analysis to identify miRNA promoters that are physically occupied by the E2A-Pbx1 fusion protein in a human B-ALL cell line. This genome-wide approach has pinpointed several miRNA genes as direct transcriptional targets of E2A-Pbx1. The binding of E2A-Pbx1 to these regulatory regions leads to a cascade of downstream effects, as the altered expression of these miRNAs subsequently impacts the expression of their respective target genes, many ofwhich are involved in critical cellular processes such as proliferation, differentiation, and apoptosis.
Furthermore, comprehensive miRNA expression profiling studies have corroborated these findings by identifying specific miRNAs that are consistently dysregulated in primary patient samples and cell lines harboring the t(1;19) translocation, which gives rise to the E2A-Pbx1 fusion. These studies not only highlight the specific miRNAs that are up- or downregulated but also underscore the functional consequences of this altered miRNA milieu in promoting leukemogenesis. The modulation of miRNA profiles by E2A-Pbx1 is a crucial component of its oncogenic activity, and a detailed understanding of these regulatory networks is vital for developing targeted therapeutic strategies.
Detailed Research Findings
Table 1: Directly Regulated miRNA Promoters by E2A-Pbx1
This table presents a selection of miRNA promoters that have been identified as direct targets of the E2A-Pbx1 oncoprotein through chromatin immunoprecipitation (ChIP-chip) analysis in the 697 cell line. The binding of E2A-Pbx1 to these promoters suggests a direct transcriptional regulatory role.
| miRNA | Chromosomal Location |
| hsa-mir-125b-1 | 11q24.1 |
| hsa-mir-146b | 10q24.32 |
| hsa-mir-15a | 13q14.2 |
| hsa-mir-181c | 19p13.2 |
| hsa-mir-196a-2 | 12q14.1 |
| hsa-mir-221 | Xp11.3 |
| hsa-mir-30a | 6q13 |
| hsa-mir-342 | 14q23.1 |
| hsa-mir-9-3 | 15q26.1 |
Table 2: Differentially Expressed miRNAs in E2A-Pbx1-Positive Pediatric ALL
This table summarizes the expression changes of specific miRNAs in E2A-Pbx1-positive pediatric acute lymphoblastic leukemia cases compared to other ALL subtypes. The data is derived from a comprehensive miRNA expression profiling study and highlights miRNAs that are significantly dysregulated in the presence of the E2A-Pbx1 oncoprotein.
| miRNA | Fold Change | P-value (FDR-corrected) | Chromosomal Location |
| miR-128 | High | <0.001 | 2q21.3 / 3p22.3 |
| miR-191 | High | <0.001 | 3p21.31 |
| miR-425 | High | <0.001 | 3p21.31 |
| miR-141 | High | <0.001 | 12p13.31 |
| miR-200c | High | <0.001 | 12p13.31 |
| miR-1979 | High | <0.001 | Not specified |
Cellular and Developmental Consequences of E2a Pbx1 Expression
Impact on Hematopoietic Progenitor Cell Fate and Differentiation
E2A-Pbx1 exerts a profound and lineage-specific impact on the differentiation pathways of hematopoietic progenitor cells. It effectively acts as a molecular switch, blocking development along the B-lymphoid lineage while preserving the potential for myeloid differentiation. This dual effect is a hallmark of its oncogenic activity and helps explain the complex cellular phenotypes observed in experimental models.
Expression of E2A-Pbx1 imposes a significant barrier to B-lymphoid development. nih.govfigshare.com This block occurs at an early stage, prior to the common lymphoid progenitor (CLP) stage, effectively preventing the maturation of B-cell precursors. nih.gov Studies have shown that enforced expression of E2A-Pbx1 in fetal liver progenitors or hematopoietic progenitors leads to a marked reduction or complete absence of developing B cells. ashpublications.orgresearchgate.net This differentiation arrest is a critical step in E2A-Pbx1-mediated leukemogenesis, as it leads to the accumulation of undifferentiated progenitor cells. researchgate.net The oncogenic activity, including the block in differentiation, is dependent on the PBX1 homeodomain, which is responsible for DNA binding. nih.govashpublications.org In preleukemic mouse models, a significantly lower percentage of peripheral blood B cells is observed over extended periods in animals expressing E2A-Pbx1 compared to controls. researchgate.net
| Experimental Model | Cell Type | Effect of E2A-Pbx1 Expression | Reference |
| Retroviral Transduction | Murine Hematopoietic Progenitors | Imposes a dense barrier to lymphoid development prior to the common lymphoid progenitor stage. | nih.gov |
| Retroviral Transduction | Fetal Liver Progenitors | Blocks B-cell differentiation. | ashpublications.org |
| Transgenic Mice (Tg(E2A-PBX1) Cd19-Cre) | Preleukemic B cell progenitors | Impedes differentiation and enhances proliferation. | researchgate.net |
| Bone Marrow Transplantation | Murine Bone Marrow Cells | Fails to reconstitute B-lymphoid development. | researchgate.net |
Paradoxically, while E2A-Pbx1 blocks the B-lymphoid lineage, it permits the retention of myeloid potential in early hematopoietic progenitors. nih.govplos.org In mouse models where bone marrow is reconstituted with cells expressing E2A-Pbx1, the outcome is often the development of myeloid, not lymphoid, leukemia. nih.govfigshare.com These E2A-Pbx1-expressing progenitors can still respond to myeloid-inductive signals. For instance, when cultured with granulocyte-macrophage colony-stimulating factor (GM-CSF), these cells can differentiate along the myeloid lineage. plos.org This suggests that E2A-Pbx1 does not induce a complete loss of differentiation capacity but rather redirects the fate of multipotent progenitors, steering them away from the lymphoid path while keeping the myeloid path accessible. nih.govnih.gov
The expression of E2A-Pbx1 confers enhanced self-renewal properties specifically at the pro-B/pre-B cell stage of maturation. researchgate.net This is a cell-autonomous effect that allows these preleukemic progenitor cells to propagate extensively. In contrast, the native Pbx1 protein plays a crucial role in the normal self-renewal of long-term hematopoietic stem cells (LT-HSCs) by maintaining their quiescence. nih.gov Inactivation of Pbx1 leads to a loss of LT-HSCs due to a defect in the maintenance of self-renewal. nih.gov The E2A-Pbx1 fusion protein appears to co-opt and alter these normal self-renewal pathways, contributing to the expansion of the preleukemic clone. researchgate.net
Regulation of Cell Cycle Progression and Proliferation
E2A-Pbx1 significantly alters the normal regulation of the cell cycle, promoting proliferation which is a key aspect of its transforming ability. frontiersin.orgnih.gov The fusion protein influences the expression of critical cell cycle regulators. For instance, it can establish an oncogenic pathway by upregulating the protein lysine (B10760008) methyltransferase SETDB2, which in turn suppresses the cell-cycle inhibitor CDKN2C, thereby promoting cell-cycle progression. nih.gov While the native E2A proteins are generally thought to inhibit G1 cell cycle progression, studies have shown they can also promote the expression of cyclins D2 and D3, suggesting a complex role in cell proliferation. nih.gov E2A-Pbx1-mediated transformation is often dependent on its interaction with other transcription factors like RUNX1, which jointly contribute to the growth of leukemic cells. frontiersin.orgnih.gov
| Target Gene/Pathway | Effect of E2A-Pbx1 | Consequence | Reference |
| SETDB2/CDKN2C Pathway | Upregulates SETDB2, which suppresses CDKN2C. | Promotes cell-cycle progression and proliferation. | nih.gov |
| RUNX1 | Upregulates and cooperates with RUNX1. | Promotes transformation and proliferation of leukemia cells. | frontiersin.orgnih.gov |
| WNT Pathway | Activates WNT signaling (e.g., WNT16). | Drives propagation and maintenance of the leukemic phenotype. | ashpublications.orgplos.org |
Modulation of Apoptosis
The effect of E2A-Pbx1 on apoptosis is context-dependent and varies with the developmental stage of the cell. In committed B-lymphoid progenitors, enforced expression of E2A-Pbx1 paradoxically induces cell cycle arrest and apoptosis. nih.govresearchgate.net This suggests that the t(1;19) translocation event must occur in a specific cellular context that is permissive to the oncoprotein's transforming effects, rather than its pro-apoptotic ones. nih.gov In other contexts, E2A-Pbx1 can inhibit apoptosis, contributing to the survival and accumulation of malignant cells. frontiersin.org The induction of apoptosis by E2A-Pbx1 in hematopoietic precursors has been shown to be a p53-independent process that can be suppressed by the anti-apoptotic protein Bcl-2. nih.gov This process requires the DNA-binding homeodomain of Pbx1, indicating it is mediated by the chimeric protein's transcriptional properties. nih.gov
| Cell Type | Effect of E2A-Pbx1 Expression | Apoptotic Pathway Details | Reference |
| Committed B-lymphoid progenitors (pro-B cells) | Induces cell cycle arrest and apoptosis. | N/A | nih.govresearchgate.net |
| Hematopoietic precursor cell lines | Induces apoptosis. | p53-independent; suppressed by Bcl-2; requires Pbx1 homeodomain. | nih.gov |
| Ba/F3 cells (murine bone marrow cell line) | Promotes apoptosis, particularly with IL-3 deprivation. | Associated with increased internucleosomal degradation of DNA. | researchgate.net |
Effects on Cell Migration and Clonogenesis
E2A-Pbx1 enhances the malignancy of leukemic cells by promoting clonogenesis and increasing cell migration. frontiersin.org The fusion protein can regulate the expression of genes involved in these processes. For example, E2A-Pbx1 regulates the expression of PIK3CD, which in turn activates signaling pathways (like AKT/GSK) that promote cell growth and migration. frontiersin.org This increased migratory and clonogenic potential is a crucial aspect of the leukemic phenotype, allowing for the dissemination and expansion of the cancer cells. The ability of E2A-Pbx1 to induce clonogenic growth of myeloid progenitors in culture is a well-established measure of its transforming potential. researchgate.net
Influence on Immune Evasion
The expression of E2A-Pbx1 is associated with the regulation of genes that are integral to immune system functions, creating an immunosuppressive milieu that fosters leukemia progression. dntb.gov.ua One of the key mechanisms through which E2A-Pbx1 is thought to mediate immune evasion is by upregulating the expression of Growth Arrest-Specific 6 (GAS6). nih.gov
The GAS6-AXL Signaling Axis: A Pathway to Immune Suppression
GAS6 is a ligand for the AXL receptor tyrosine kinase, and the activation of the GAS6-AXL signaling pathway has been implicated in the promotion of an immunosuppressive tumor microenvironment. nih.gov This pathway can facilitate immune evasion through several downstream effects:
Modulation of Immune Checkpoints and Antigen Presentation: The GAS6-AXL pathway has the potential to alter the expression of crucial molecules involved in the interaction between cancer cells and immune cells. This includes the modulation of Major Histocompatibility Complex class I (MHC-I) molecules, which are necessary for presenting tumor antigens to cytotoxic T lymphocytes, and the regulation of immune checkpoint ligands like Programmed Death-Ligand 1 (PD-L1), which can induce T-cell exhaustion. nih.gov
Recruitment of Immunosuppressive Cells: Activation of GAS6-AXL signaling can influence the secretion of chemokines, which are signaling proteins that direct the movement of immune cells. This can lead to the recruitment of immunosuppressive cell populations, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), into the tumor microenvironment, further dampening anti-tumor immune responses. nih.gov
Inhibition of Natural Killer (NK) Cell Activity: The GAS6-AXL pathway has been shown to negatively regulate the activation of NK cells, which are a critical component of the innate immune system responsible for recognizing and killing cancer cells. frontiersin.org
While the upregulation of GAS6 by E2A-Pbx1 provides a significant indirect mechanism for immune evasion, further research is needed to elucidate the direct transcriptional targets of E2A-Pbx1 that are involved in modulating the immune response.
Research Findings on E2A-Pbx1 and Immune-Related Gene Regulation
Genomic studies have revealed that regions of the genome bound by the E2A-Pbx1 oncoprotein are enriched for genes involved in hematopoietic processes and immune system functions, suggesting a broad impact on the immune landscape of leukemia. dntb.gov.ua
| Regulated Molecule/Pathway | Observed Effect in the Context of E2A-Pbx1 | Potential Consequence for Immune Evasion | Reference |
|---|---|---|---|
| GAS6 (Growth Arrest-Specific 6) | Upregulated by E2A-Pbx1 | Activation of the immunosuppressive GAS6-AXL pathway | nih.gov |
| Immune System Function-Related Genes | E2A-Pbx1 binds to genomic regions associated with these genes | Broad deregulation of immune processes, contributing to an immunosuppressive phenotype | dntb.gov.ua |
E2a Pbx1 in Oncogenesis and Leukemia Pathogenesis
Role in Acute Lymphoblastic Leukemia (ALL)
E2A-Pbx1 is centrally involved in the pathogenesis of ALL, particularly within the B-cell lineage. Its presence is a defining feature of a specific subtype of this aggressive hematological malignancy.
Defining Oncogenic Driver in t(1;19) ALL
The t(1;19)(q23;p13) chromosomal translocation leads to the fusion of the TCF3 (also known as E2A) gene on chromosome 19 with the PBX1 gene on chromosome 1. uniroma2.itnih.gov This genetic rearrangement results in the expression of the E2A-Pbx1 fusion protein, which is recognized as a key oncogenic driver in t(1;19)-positive pre-B cell ALL. uniroma2.itnih.govnih.govuniprot.orgsinobiological.comgenecards.orgnih.govproteinatlas.orgpoltekkes-malang.ac.idnih.govbiorxiv.orgnih.gov The translocation is found in approximately 5%–7% of pediatric ALL cases and a smaller percentage of adult B-cell ALL cases. uniroma2.itnih.govnih.govgenecards.orgproteinatlas.orgresearchgate.net
Gain-of-Function Oncogenic Role
The oncogenic potential of E2A-Pbx1 is attributed to a gain-of-function mechanism. While wild-type PBX1 itself has limited transactivating activity, the fusion with the N-terminal transactivation domain of E2A confers strong transactivation potential to E2A-Pbx1. biorxiv.orgnih.govuniprot.org This chimeric protein acts as an aberrant transcription factor, leading to the inappropriate activation of genes that are normally regulated by PBX/HOX protein complexes. biorxiv.orguniprot.org Research indicates that E2A-Pbx1 functions as a coactivator for other transcription factors, such as RUNX1, and can enhance the RUNX1 autoregulatory loop, contributing to leukemogenesis. uniprot.orggenecards.org The formation of spherical nuclear domains where E2A-Pbx1 is concentrated may also be relevant to its gain-of-function biology.
Association with Specific ALL Subtypes and Prognosis in Models
E2A-Pbx1 is primarily associated with pre-B cell ALL and often results in a maturation arrest at the pro-B/large pre-B II stages of differentiation, mirroring observations in human E2A-Pbx1 ALL patients. uniroma2.itproteinatlas.org Studies utilizing mouse models have identified distinct subtypes of B cell precursor ALL based on their pre-B cell receptor (pre-BCR) status in the presence of E2A-Pbx1 expression. uniroma2.itproteinatlas.org
Multi-Step Leukemogenesis Model and Complementary Genetic Events
Leukemia development driven by E2A-Pbx1 follows a multi-step process, where the fusion protein acts as an initiating event that predisposes cells to further genetic alterations. Mouse models expressing conditional E2A-Pbx1 have provided significant insights into this process, demonstrating that the oncoprotein enhances the self-renewal capacity of B cell progenitors and facilitates the acquisition of secondary genomic aberrations. uniroma2.itproteinatlas.orgbiorxiv.org
These complementary genetic events are crucial for the progression to full-blown leukemia. Examples of such events identified in E2A-Pbx1 leukemias include the spontaneous loss of the tumor suppressor gene Pax5, mutations in DNA repair genes, and the activation of various signaling pathways. uniroma2.itproteinatlas.orgresearchgate.net Cytogenomic analyses have also pinpointed recurrent copy number changes, such as gains in chromosome 1q, deletions in chromosome 9p, and trisomy 8, as candidate secondary mutations that cooperate with E2A-Pbx1. poltekkes-malang.ac.id
Activated Signaling Pathways in E2A-Pbx1 Leukemias
The oncogenic activity of E2A-Pbx1 is mediated, in part, through the aberrant activation of several intracellular signaling pathways that promote cell proliferation and survival.
Studies have identified the activation of pathways such as JAK/STAT, mTOR/PI3K/AKT, and Aurora B kinase in t(1;19)-positive pre-B ALL. nih.gov
WNT Pathway
The WNT signaling pathway is among those found to be directly targeted and functionally regulated by the E2A-Pbx1 fusion protein. poltekkes-malang.ac.idbiorxiv.orgnih.gov Research indicates that E2A-Pbx1 can directly activate the expression of specific members of the WNT family, including WNT-16. uniprot.org The aberrant expression of WNT-16 in pre-B cells is proposed to contribute to the development of t(1;19)-positive leukemia, potentially through a WNT-16-mediated autocrine growth mechanism. uniprot.org
JAK/STAT Pathway (STAT5, IL-7R, SH2B3/LNK, SOCS2)
The JAK/STAT pathway is frequently activated in E2A-Pbx1 positive leukemias. jci.orgnih.gov Studies in conditional mouse models of E2A-Pbx1 ALL have revealed recurrent secondary activating mutations in the JAK/STAT pathway, including in genes such as Jak1, Jak3, Ptpn11, and Il7r. jci.orgnih.gov These mutations were found in a significant percentage of leukemias induced by E2A-Pbx1 in this model. jci.orgnih.gov
Analysis of human E2A-Pbx1 positive patients and mouse models has shown increased expression of IL7R and decreased expression of the negative pathway regulators SH2B3/LNK and SOCS2 in leukemic cells compared to non-E2A-Pbx1 cases or preleukemic cells. jci.org Phospho-flow analysis has demonstrated higher basal levels of phosphorylated STAT5 (p-STAT5) in E2A-Pbx1 leukemia cells. jci.orgnih.govresearchgate.net These cells also exhibit hypersensitivity to stimulation with IL-7, leading to increased p-STAT5 induction. jci.orgresearchgate.net
The adaptor protein LNK (SH2B3) is a regulator of IL-7 receptor signaling. Loss-of-function mutations in SH2B3 are observed in Philadelphia chromosome-like ALL, a high-risk subtype. nih.gov LNK attenuates IL-7-stimulated JAK/STAT5 signaling through direct interaction with phosphorylated JAK3. nih.gov The decreased expression of SH2B3/LNK in E2A-Pbx1 positive leukemias likely contributes to the observed hypersensitivity to IL-7 and constitutive activation of the JAK/STAT pathway. jci.orgnih.gov
Targeting the JAK/STAT pathway has shown therapeutic potential in experimental models of E2A-Pbx1 leukemia. Inhibition of JAK activity with ruxolitinib (B1666119) impaired the growth of E2A-Pbx1 leukemia cells in vitro and prolonged disease-free survival in mice transplanted with E2A-Pbx1 leukemia cells carrying a JAK1 mutation. jci.org
AKT Pathway
The AKT pathway is another signaling cascade found to be activated in E2A-Pbx1 leukemia cells. Phospho-flow analysis has revealed higher basal levels of phosphorylated AKT (p-AKT) in leukemia cells compared to preleukemic cells, consistent with acquired activation of this pathway. jci.orgnih.govresearchgate.net Activation of AKT is known to promote cancer cell survival by preventing apoptotic signaling and has been associated with poor response to therapy and relapse in pediatric pre-B ALL. ashpublications.org E2A-Pbx1 has been reported to activate expression of genes implicated in the AKT pathway. ashpublications.org
ERK1/2 Pathway
The ERK1/2 pathway, part of the RAS/MAPK signaling cascade, is also frequently activated in E2A-Pbx1 positive leukemias. jci.orgnih.gov Similar to the JAK/STAT and AKT pathways, phospho-flow analysis has shown elevated basal levels of phosphorylated ERK1/2 (p-ERK1/2) in E2A-Pbx1 leukemia cells compared to preleukemic cells. jci.orgnih.govresearchgate.net Mutations in the RAS/MAPK pathway have been observed in a subset of E2A-Pbx1 induced leukemias in mouse models, and these mutations were associated with shorter leukemia latency. jci.orgnih.gov Activation of the RAF/RAS/MEK/ERK pathway may be a distinguishing feature of certain leukemias, including those invading the central nervous system. haematologica.orghaematologica.org
PLCγ2 and Upstream Kinases (ZAP70, SYK, LCK)
E2A-Pbx1 significantly remodels signaling networks in pre-B ALL, leading to hyperactivation of Phospholipase C gamma 2 (PLCγ2). aacrjournals.orgnih.govnih.gov PLCγ2 is a crucial enzyme in B cell receptor signaling. frontiersin.org E2A-Pbx1 directly binds to promoter regulatory regions and activates the transcription of key kinases located upstream of PLCγ2, namely ZAP70 (zeta chain associated protein), SYK (spleen tyrosine kinase), and LCK (lymphocyte-specific protein tyrosine kinase). aacrjournals.orgnih.govnih.gov
Data on the expression of upstream kinases in E2A-Pbx1 positive ALL:
| Kinase | Expression Level in E2A-Pbx1+ ALL (vs. non-E2A-Pbx1 ALL) | Effect of Depletion on pPLCγ2 | Effect of Depletion on Cell Proliferation |
| ZAP70 | Higher aacrjournals.orgnih.gov | Decreased aacrjournals.orgnih.gov | Reduced aacrjournals.orgnih.gov |
| SYK | Higher aacrjournals.orgnih.gov | Decreased aacrjournals.orgnih.gov | Reduced aacrjournals.orgnih.gov |
| LCK | Higher aacrjournals.orgnih.gov | Decreased aacrjournals.orgnih.gov | Reduced aacrjournals.orgnih.gov |
TNF/IL-17/MAPK Pathway
Recent research using a human E2A-Pbx1 transgenic zebrafish model has indicated that E2A-Pbx1 can activate the TNF/IL-17/MAPK signaling pathway. haematologica.orgresearchgate.netresearcher.lifenih.gov This activation was found to induce myeloid hyperplasia in zebrafish by upregulating the expression of runx1. haematologica.orgresearchgate.netresearcher.lifenih.gov High-throughput drug screening in this model identified small molecules targeting the TNF/IL-17/MAPK pathway that could alleviate E2A-Pbx1 induced myeloid hyperplasia in zebrafish and inhibit the growth of human pre-B ALL cells with E2A-Pbx1. haematologica.orgresearchgate.netresearcher.lifenih.gov This suggests a role for this pathway in E2A-Pbx1 mediated oncogenesis, potentially through the regulation of RUNX1, a transcription factor also implicated in various types of leukemia. haematologica.orgfrontiersin.orgashpublications.org
Developmental Stage of Target Cell and Phenotypic Outcome
The developmental stage of the hematopoietic cell targeted by E2A-Pbx1 significantly influences the resulting leukemia phenotype. While E2A-Pbx1 is predominantly associated with pre-B cell ALL in humans, experimental models have shown that introducing E2A-Pbx1 into different progenitor cell types can lead to different leukemia subtypes. haematologica.orgresearchgate.netresearchgate.netnih.govplos.org
Myeloid vs. Lymphoid Leukemia Induction in Experimental Models
Studies using retroviral mediated expression of E2A-Pbx1 in murine hematopoietic progenitors have unexpectedly resulted in myeloid leukemia (AML) rather than lymphoid leukemia. researchgate.netresearchgate.netplos.org This phenomenon has been clarified by research demonstrating that the neoplastic outcome is dependent on the developmental stage of the cell transduced with the oncoprotein. researchgate.netresearchgate.netplos.org
Introducing E2A-Pbx1 into multipotent progenitors allows for the retention of myeloid potential while imposing a block to lymphoid development prior to the common lymphoid progenitor stage. researchgate.netplos.org This blockade in lymphoid differentiation helps explain the observed induction of myeloid leukemia in these models. researchgate.netplos.org Conversely, enforced expression of E2A-Pbx1 in committed pro-B cells has been shown to result in cell cycle arrest and apoptosis. researchgate.netplos.org
Transgenic mouse models designed to express E2A-Pbx1 in the B cell compartment have successfully induced B cell precursor ALLs that closely resemble human E2A-Pbx1 positive leukemias, including similar phenotypic profiles and maturation arrest. jci.orgnih.govnih.govresearchgate.net However, other transgenic approaches or retroviral transduction into different progenitor populations have resulted in T-progenitor lymphoma or AML. researchgate.netnih.gov
The ability of E2A-Pbx1 to induce either lymphoid or myeloid leukemia in experimental settings is strongly correlated with heightened RUNX1 activity. haematologica.org This suggests that the specific cellular context and the resulting molecular interactions dictated by the developmental stage play a crucial role in determining the lineage fate and the type of leukemia that develops upon expression of E2A-Pbx1.
Pre-B Cell Receptor (pre-BCR) Signaling in E2A-Pbx1 Leukemia Models
The oncogenic fusion protein E2A-Pbx1 is frequently found in B-cell precursor acute lymphoblastic leukemia (ALL), particularly in cases expressing a functional pre-B cell receptor (pre-BCR). wikipedia.orgwikipedia.orgguidetopharmacology.orgresearchgate.netmims.com While the presence of a functional pre-BCR is not an absolute requirement for E2A-Pbx1-induced transformation, as both pre-BCR-positive and pre-BCR-negative subtypes exist in mouse models, pre-BCR signaling plays a significant role in the pathogenesis of E2A-Pbx1-driven leukemia. wikipedia.orgrmreagents.commims.com
Research findings indicate that E2A-Pbx1 remodels cellular signaling networks, leading to the hyperactivation of Phospholipase C gamma 2 (PLCγ2), a key enzyme downstream of pre-BCR signaling. wikipedia.orgwikipedia.orgguidetopharmacology.org E2A-Pbx1 directly influences the transcription of genes encoding kinases positioned upstream of PLCγ2 in the signaling cascade. These include ZAP70, SYK, and LCK. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgfishersci.atprobes-drugs.org Elevated expression levels of these kinases have been observed in both human and mouse E2A-Pbx1-expressing cells, suggesting their pathogenic contribution. wikipedia.org
Experimental depletion of PLCγ2 in both mouse and human E2A-Pbx1 leukemia cells has been shown to reduce proliferation and increase disease-free survival in transplantation models. wikipedia.orgwikipedia.orgguidetopharmacology.org Similarly, silencing of the upstream kinases ZAP70, SYK, or LCK resulted in decreased cell proliferation and reduced levels of phosphorylated PLCγ2 (pPLCγ2). wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.org Pairwise silencing of ZAP70, SYK, or LCK demonstrated additive inhibitory effects on cell growth, providing a rationale for combination therapeutic strategies targeting these kinases. wikipedia.orgwikipedia.orgguidetopharmacology.org
Pharmacological inhibition of these upstream signaling pathways has shown promising preclinical efficacy in preBCR+/E2A-PBX1+ leukemias. Inhibitors targeting SRC family kinases (SFKs), such as dasatinib (B193332), as well as specific inhibitors of SYK and LCK, effectively reduced pPLCγ2 levels and inhibited the proliferation of these leukemia cells in vitro and in vivo. wikipedia.orgwikipedia.orgguidetopharmacology.orgmrc.ac.uk Combinations of small-molecule inhibitors targeting SYK, LCK, and SFK have exhibited synergistic interactions. wikipedia.orgwikipedia.orgguidetopharmacology.org
Bruton's tyrosine kinase (BTK) has also been identified as a key player in the proliferation and sensitivity to dasatinib in E2A-Pbx1+/preBCR+ ALL. biosensis.comaacrjournals.org
Beyond the core pre-BCR pathway components, E2A-Pbx1 leukemias also display activation of other signaling pathways, including JAK/STAT and PI3K/AKT, which can interact with pre-BCR signaling to promote leukemogenesis. wikipedia.orgrmreagents.commims.comwikipedia.org16streets.comwikidata.orgmims.comciteab.comfishersci.fiharvard.edu The Mediator complex subunit MED1 is also reported to be required for E2A-Pbx1-mediated transcriptional activation of target genes, including those involved in pre-BCR survival signaling. guidetopharmacology.org
Studies utilizing mouse models have demonstrated that E2A-Pbx1 expression leads to the induction of distinct subtypes of leukemia based on pre-BCR status, with pre-BCR+ leukemias exhibiting characteristics similar to human pre-BCR+ ALL, including the expression of cytoplasmic μ chain and surface VPREB. wikipedia.orgmrc.ac.ukbiosensis.com Pre-BCR+ leukemia cells from these models show increased phosphorylation of PLCγ2 upon stimulation of the pre-BCR. wikipedia.orgmrc.ac.ukbiosensis.com
Experimental Models and Methodologies in E2a Pbx1 Research
In Vitro Cell Line Models
Cell lines provide a controlled environment for studying the direct effects of E2A-Pbx1 on cell behavior, gene expression, and signaling pathways.
Human Leukemia Cell Lines (e.g., 697, RCH-ACV)
Human leukemia cell lines, particularly those derived from patients with t(1;19) ALL, such as 697 and RCH-ACV, are frequently used to study E2A-Pbx1. These cell lines endogenously express the E2A-Pbx1 fusion protein. aacrjournals.orgnih.gov
Research findings using these cell lines include:
Studies investigating the transcriptional targets of E2A-Pbx1. For instance, RNA sequencing in 697 and RCH-ACV cells depleted of E2A-Pbx1 identified significantly upregulated and downregulated genes, including the epigenetic regulator SETDB2. nih.gov
Analysis of signaling pathways affected by E2A-Pbx1. RCH-ACV cells have been used to study the phosphorylation of PLCγ2 after knockdown of E2A-Pbx1 target genes, revealing the impact of E2A-Pbx1 on this pathway. aacrjournals.orgnih.gov
Investigation of synergistic effects between E2A-Pbx1 target genes. Co-suppression of ZAP70 and LCK in RCH-ACV and 697 cells showed an additive inhibition of cell growth. nih.gov
Chromatin immunoprecipitation (ChIP) experiments in RCH-ACV cells have been performed to determine the chromatin occupancy of exogenous GFP-tagged E2A-Pbx1 and endogenous SETDB2, identifying binding sites and epigenetic modifications influenced by E2A-Pbx1. nih.govnih.gov
Assessment of the presence and expression of the E2A-Pbx1 oncogene and the expression of HOXA cluster genes in cell lines like RCH-ACV and 697, demonstrating high expression of several HOXA genes in these E2A-Pbx1-positive lines. researchgate.net
Evaluation of the effects of E2A-Pbx1 knockdown on SETDB2 expression in RCH-ACV and 697 cell lines using Western blot analysis. nih.gov
Murine Fibroblast Models (e.g., NIH 3T3)
Murine fibroblast cell lines, such as NIH 3T3, have been utilized to study the transforming activity of E2A-Pbx1. These immortalized fibroblasts are useful for assessing the ability of oncogenes to induce proliferation and morphological changes. ipscell.comnih.gov
Research findings using NIH 3T3 cells include:
Studies demonstrating that E2A-Pbx1 induces proliferation of NIH 3T3 fibroblasts. nih.gov
Mutational analysis in NIH 3T3 cells has helped segregate sequences required for proliferation from those required for blocking myeloid differentiation. nih.gov
Colony formation assays using NIH 3T3 cells have been employed to measure the oncogenic activity of E2A-Pbx1 and modified forms of the protein. researchgate.net
NIH 3T3 fibroblasts have also been used in coculture systems to study the interaction between leukemia cells and the microenvironment, although their protective effects against chemotherapy were less pronounced compared to adipocytes derived from 3T3-L1 cells. aacrjournals.org
Factor-Dependent Myeloid Cell Lines (e.g., Ba/F3)
Factor-dependent myeloid cell lines, such as Ba/F3 cells which rely on interleukin-3 (IL-3) for survival and proliferation, have been used to investigate the biological and transcriptional consequences of forced E2A-Pbx1 expression. nih.gov
Research findings using Ba/F3 cells include:
Studies showing that forced expression of E2A-Pbx1 induces apoptosis in Ba/F3 cells, particularly enhanced upon cytokine deprivation. nih.gov
Investigation into the transcriptional targets of E2A-Pbx1, identifying the induction of the NDRG1 gene in Ba/F3 cells expressing E2A-Pbx1. nih.gov
Analysis of the NDRG1 promoter in Ba/F3 cells to identify regions capable of mediating transcriptional induction by E2A-Pbx1. nih.gov
In Vivo Animal Models
In vivo animal models, primarily murine models, are crucial for studying the complex process of leukemogenesis in a physiological setting, including disease initiation, progression, and response to therapy.
Murine Transgenic and Retroviral Transduction Models
Transgenic mice expressing E2A-Pbx1 and models involving retroviral transduction of hematopoietic progenitors have been developed to model E2A-Pbx1-driven leukemia. researchgate.netresearchgate.netaacrjournals.orgnih.govfrontiersin.orgharvard.edunih.gov
Research findings using these models include:
Initial transgenic models expressing E2A-Pbx1 under the control of the Eμ enhancer resulted in T-progenitor lymphoma, not the expected B-ALL. nih.gov
Retroviral transduction of murine bone marrow cells with E2A-Pbx1 and transplantation into irradiated recipient mice consistently led to myeloid leukemia, rather than lymphoid leukemia. nih.govharvard.edunih.gov This indicated that E2A-Pbx1 alone might be insufficient to induce B-ALL in these models or that the cellular context of expression is critical. nih.govnih.gov
Crossing E2A-Pbx1 transgenic mice with CD3ε-/- mice (which lack mature T-cells) successfully induced B-progenitor ALL, suggesting that the absence of T-cell development can influence the phenotype of E2A-Pbx1-induced leukemia. nih.govfrontiersin.org
Retroviral insertional mutagenesis screens in E2A-Pbx1 mouse models have identified collaborating oncogenes, such as Hoxa genes, Pim1, and Notch1, highlighting the multi-step nature of E2A-Pbx1 leukemogenesis. frontiersin.orgresearchgate.nettandfonline.com
Transplantation experiments with E2A-Pbx1 transgenic B cells overexpressing Hoxa9 showed that Hoxa9 accelerates the generation of E2A-Pbx1 B cell leukemia. researchgate.net
Sublethally irradiated mice transplanted with kinase-depleted mouse leukemia cells (targeting E2A-Pbx1 downstream effectors) showed extended disease-free survival, demonstrating the in vivo role of these targets in leukemogenesis. aacrjournals.org
Conditional Expression Mouse Models
Conditional expression mouse models allow for temporal and tissue-specific activation of E2A-Pbx1 expression, providing a more controlled system to study its effects. aacrjournals.orgnih.govmdpi.comjci.org
Research findings using conditional expression models include:
Conditional E2A-Pbx1 transgenic mice have been generated where E2A-Pbx1 expression is controlled by Cre-lox recombination, often driven by lineage-specific promoters like CD19, Mb1, or Mx1. aacrjournals.orgmdpi.comjci.org
These models have shown that the incidence and latency of leukemia vary depending on the Cre recombinase used, suggesting that the timing and cellular context of E2A-Pbx1 expression during B cell development influence leukemogenesis. mdpi.comjci.org
Conditional E2A-Pbx1 mice consistently develop ALLs that closely resemble human E2A-Pbx1+ leukemias, including maturation arrest at specific stages of B cell development. jci.org
Studies using these models have revealed that somatic activation of E2A-Pbx1 in B cell progenitors enhances self-renewal and leads to the acquisition of secondary genomic aberrations, such as the loss of Pax5. jci.org
Conditional Pax5 deletion in preleukemic E2A-Pbx1 mice has been shown to cooperate with E2A-Pbx1, increasing leukemia penetrance and shortening latency. mdpi.comjci.orgnih.gov
These models have been used as preclinical platforms to test targeted therapies, such as inhibitors of pre-BCR signaling (dasatinib) and the JAK/STAT pathway (ruxolitinib), showing extended disease-free survival in some cases. jci.org
Conditional knock-in mouse models have also been generated, where E2A-Pbx1 expression is controlled by the endogenous E2A promoter, although initial models did not spontaneously develop leukemia, suggesting the requirement for additional genetic alterations. nih.gov
Zebrafish Models
Zebrafish (Danio rerio) have emerged as a valuable model system for studying hematopoietic disorders, including leukemia, due to their transparency, small size, high fecundity, and genetic similarity to humans. researchgate.net A stable and heritable zebrafish line expressing human E2A-Pbx1 (hE2A-PBX1) has been established to facilitate high-throughput drug screening and mechanistic studies of E2A-Pbx1-induced leukemia. researchgate.nethaematologica.orgnih.govnih.gov
Studies using this zebrafish model have shown that hE2A-PBX1 expression can induce myeloid hyperplasia by increasing the myeloid differentiation propensity of hematopoietic stem cells (HSPCs) and promoting myeloid proliferation in larvae. researchgate.nethaematologica.orgnih.govnih.gov This myeloid hyperplasia can progress to acute myeloid leukemia (AML) in adult zebrafish. researchgate.nethaematologica.orgnih.govnih.gov Mechanistic investigations in this model revealed that hE2A-PBX1 activates the TNF/IL-17/MAPK signaling pathway in blood cells, leading to the upregulation of runx1 expression, which contributes to myeloid hyperplasia. researchgate.nethaematologica.orgnih.govnih.gov
High-throughput drug screening using the hE2A-PBX1 zebrafish model has successfully identified small molecules targeting the TNF/IL-17/MAPK signaling pathway. researchgate.nethaematologica.orgnih.govnih.gov These compounds, including OUL35, KJ-Pyr-9, and CID44216842, have demonstrated the ability to alleviate hE2A-PBX1-induced myeloid hyperplasia in zebrafish and inhibit the growth and oncogenicity of human pre-B ALL cells expressing E2A-PBX1. researchgate.nethaematologica.orgnih.govnih.gov
Advanced Genomic and Proteomic Methodologies
Understanding the molecular functions of E2A-Pbx1 involves comprehensive analysis of its interactions with DNA and proteins, as well as its impact on gene expression. Advanced genomic and proteomic methodologies are crucial for these investigations.
Chromatin Immunoprecipitation (ChIP-chip, ChIP-seq)
Chromatin immunoprecipitation (ChIP) followed by microarray (ChIP-chip) or next-generation sequencing (ChIP-seq) is widely used to identify the genomic binding sites of transcription factors like E2A-Pbx1. ChIP-chip studies have been employed to identify direct targets of E2A-Pbx1, revealing enrichment for PBX1 DNA recognition motifs and identifying putative direct targets such as WNT1 and WNT16. ashpublications.orgplos.orgashpublications.orgnih.govresearchgate.net
More recent genome-wide ChIP-seq studies have provided a more refined view of E2A-Pbx1 binding. ashpublications.orgnih.govashpublications.org By expressing epitope-tagged versions of E2A or E2A-PBX1 in t(1;19)+ cell lines, researchers can distinguish genes bound by the fusion protein from those bound by wild-type E2A. ashpublications.org Analysis of E2A-Pbx1 bound regions has shown enrichment for PBX1 motifs, but surprisingly, also a significant enrichment for the motif of the RUNX1 transcription factor. ashpublications.org ChIP-seq data has demonstrated that E2A-Pbx1 and RUNX1 can cobind to genomic regions, and RUNX1 can recruit E2A-Pbx1 to specific loci. ashpublications.orgnih.gov These cobound regions often display increased histone H3 lysine (B10760008) 27 acetylation, consistent with the recruitment of coactivators like p300 through the E2A moiety of the fusion protein. ashpublications.orgnih.govashpublications.orgpnas.org
ChIP-seq studies have identified thousands of E2A-Pbx1 binding peaks across the genome, predominantly located in intronic and intergenic regions. ashpublications.org Motif analysis of these binding sites has suggested potential indirect recruitment of E2A-Pbx1 to DNA through interactions with other transcription factors, including REST, CTCF, MYC, and PAX5. ashpublications.org Integrated analysis of ChIP-seq data for E2A-Pbx1 and other factors like MED1 (a Mediator subunit) has revealed significant overlap in binding sites, particularly in regions associated with hematopoietic processes, including B lymphocyte differentiation and activation pathways. pnas.org
Gene Expression Profiling (Microarrays, RNA-seq)
Gene expression profiling, using techniques such as microarrays and RNA sequencing (RNA-seq), is essential for understanding how E2A-Pbx1 alters transcriptional programs in leukemia cells. researchgate.netnih.govplos.orgresearchgate.netashpublications.orgnih.govoup.comnih.gov Microarray studies have been used to evaluate changes in gene expression induced by E2A-Pbx1. plos.orgashpublications.orgnih.govresearchgate.netnih.gov By comparing gene expression profiles of cells with and without E2A-Pbx1, researchers can identify genes that are differentially expressed due to the presence of the fusion protein. plos.orgashpublications.orgnih.govresearchgate.netnih.gov
Combined analysis of ChIP-chip and gene expression array data has aimed to identify direct and functional targets of E2A-Pbx1. plos.orgashpublications.orgnih.govresearchgate.net These studies have indicated that E2A-Pbx1 generally acts as a transcriptional activator, as many of its direct targets show decreased expression upon E2A-Pbx1 silencing. plos.orgnih.govresearchgate.net Identified pathways affected by E2A-Pbx1 include the WNT and apoptosis/cell cycle control pathways. plos.orgashpublications.orgnih.gov
RNA-seq provides a more in-depth and quantitative analysis of the transcriptome. nih.govashpublications.orgnih.govpnas.orgresearchgate.net RNA-seq analyses following E2A-Pbx1 depletion using shRNAs have identified genes that are significantly downregulated, highlighting those whose expression is dependent on E2A-Pbx1. ashpublications.orgnih.gov These studies have also revealed that a substantial number of genes downregulated upon E2A-Pbx1 depletion are also suppressed by depletion of RUNX1, further supporting a collaborative role between E2A-Pbx1 and RUNX1 in gene activation. ashpublications.orgnih.gov RNA-seq has also been used in conjunction with ChIP-seq to correlate E2A-Pbx1 binding with transcriptional changes. pnas.org
Proteomic Analysis (e.g., Co-Immunoprecipitation, Pull-Down Assays)
Proteomic techniques are employed to investigate protein-protein interactions involving E2A-Pbx1, which are crucial for its function as a transcription factor and oncogene. Co-immunoprecipitation (Co-IP) and pull-down assays are commonly used to identify proteins that physically interact with E2A-Pbx1. nih.govoup.comnih.govru.nlcore.ac.uk
Co-IP experiments have demonstrated that E2A-Pbx1 interacts with RUNX1, but not with EBF1, in transfected cells. nih.gov Pull-down assays using purified recombinant proteins have confirmed a direct interaction between RUNX1 and both E2A-Pbx1 and PBX1, suggesting multiple contact points. nih.gov These interactions are important for the recruitment of E2A-Pbx1 to RUNX1 binding sites on DNA. nih.gov
Proteomic analyses have also investigated the interaction of E2A-Pbx1 with transcriptional coactivators. Studies have shown that E2A-Pbx1 directly interacts with the KIX domain of CBP/p300, a histone acetyltransferase, and this interaction is crucial for E2A-Pbx1-driven oncogenesis. ashpublications.orgpnas.orgnih.gov This interaction is mediated, in part, by an LXXLL motif within the AD1 domain of E2A-Pbx1. nih.gov
Flow Cytometry and Phospho-Flow Analysis
Flow cytometry is a powerful technique used to analyze the characteristics of individual cells in a population, including their immunophenotype and intracellular signaling status. In E2A-Pbx1 research, flow cytometry is used to assess B cell differentiation, quantify different cell populations, and monitor the uptake of genetic material like siRNA. nih.govnih.govaacrjournals.orgresearchgate.netjci.orghaematologica.orgnih.gov
Phospho-flow analysis, a variation of flow cytometry, allows for the measurement of protein phosphorylation levels within individual cells. This is particularly useful for studying the activation status of signaling pathways downstream of E2A-Pbx1. nih.govnih.govaacrjournals.orgresearchgate.netjci.org Studies using phospho-flow have revealed higher basal levels of phosphorylated STAT5, AKT, and ERK1/2 in E2A-Pbx1 leukemia cells compared to preleukemic cells, indicating acquired activation of these pathways. nih.govjci.org Phospho-flow has also shown hyperphosphorylation of PLCγ2 in E2A-Pbx1 positive B-cell progenitors, consistent with constitutive activation of upstream signaling pathways. nih.govaacrjournals.org Furthermore, phospho-flow analysis has been used to demonstrate that depletion of E2A-Pbx1 target kinases like ZAP70, LCK, and SYK results in decreased phosphorylation of PLCγ2. nih.govaacrjournals.org
Functional Genetic Approaches (siRNA, shRNA Knockdown)
Functional genetic approaches, such as using small interfering RNA (siRNA) or short hairpin RNA (shRNA) to knock down the expression of specific genes, are widely used to investigate the functional consequences of E2A-Pbx1 or its downstream targets. researchgate.netplos.orgresearchgate.netashpublications.orgnih.govoup.comresearchgate.nethaematologica.orgnih.govusm.mygenecards.org
siRNA-mediated knockdown of E2A-Pbx1 has been employed to evaluate the impact of reduced E2A-Pbx1 expression on cell behavior and gene expression. plos.orgashpublications.orgnih.govresearchgate.nethaematologica.orgnih.gov Studies using siRNA have shown that silencing E2A-Pbx1 in leukemia cell lines leads to decreased expression of its target genes and can induce apoptosis. plos.orgnih.govresearchgate.nethaematologica.orgnih.gov For example, siRNA-mediated inhibition of E2A-Pbx1 in 697 pre-B leukemia cells resulted in reduced expression of EB-1 and Wnt16b. haematologica.orgnih.gov
shRNA-mediated knockdown is another common approach for stable or inducible gene silencing. shRNAs targeting E2A-Pbx1 or its interacting partners and downstream targets are used to assess their roles in leukemogenesis. ashpublications.orgnih.govashpublications.orgnih.govresearchgate.net Knockdown of E2A-Pbx1 using shRNAs has been used in conjunction with RNA-seq to identify genes whose expression is dependent on the fusion protein. ashpublications.orgnih.gov Additionally, shRNA-mediated depletion of kinases like ZAP70, LCK, and SYK has been used to demonstrate their functional importance in E2A-Pbx1 signaling. nih.govaacrjournals.org
Functional genetic screens using shRNAs can also be performed to identify genes that are essential for the survival or proliferation of E2A-Pbx1-positive leukemia cells.
Reporter Gene Assays
Reporter gene assays are a fundamental tool in molecular biology used to study gene expression and the transcriptional activity of transcription factors like the oncoprotein E2A-Pbx1. This technique involves transfecting cells with a construct containing a reporter gene (such as luciferase or green fluorescent protein) placed under the control of a specific promoter or a minimal promoter linked to transcription factor binding sites of interest. The expression level of the reporter gene, easily quantifiable through luminescence or fluorescence, serves as an indirect measure of the transcriptional activity mediated by the transcription factor binding to the regulatory sequence.
In the context of E2A-Pbx1 research, reporter gene assays have been extensively utilized to dissect the transcriptional properties of the fusion protein, identify its target regulatory elements, and understand how interactions with other proteins or mutations within E2A-Pbx1 affect its function. Early mechanistic studies frequently employed artificial promoters containing known PBX1 or PBX-Hox binding sites linked to a reporter gene to assess the transactivation potential of E2A-Pbx1 nih.govresearchgate.net. These assays demonstrated that E2A-Pbx1 possesses strong transactivation properties, unlike PBX1 alone nih.gov.
Detailed research findings using reporter gene assays have shed light on the specific DNA elements and co-factors crucial for E2A-Pbx1 activity. For instance, cell-based reporter assays using a construct driven by the IGLL1 promoter in E2A-PBX1-positive 697 cells revealed the functional importance of specific binding sites within this promoter. Mutation of EBF1 sites significantly decreased promoter activity, while mutation of RUNX1 sites completely impaired IGLL1 promoter function, indicating a critical requirement for RUNX1 binding sites for E2A-PBX1-mediated activation of this promoter pnas.org.
Reporter assays have also been instrumental in identifying other direct target genes activated by E2A-Pbx1. Studies have shown that E2A-PBX1 strongly activates the proximal promoter of SETDB2, a gene found to be overexpressed in E2A-PBX1-positive patients and occupied by E2A-PBX1 in ChIP-PCR analyses nih.gov. Similarly, reporter gene expression through the Eya2 promoter region was shown to be activated by both E2A-HLF and E2A-PBX1 in luciferase assays performed in K562 cells spandidos-publications.com.
Furthermore, reporter assays have been used to evaluate the impact of mutations or domain alterations within the E2A-Pbx1 protein on its transcriptional activity. These experiments help in mapping the functional domains responsible for transactivation and interaction with co-regulators. Studies comparing wild-type E2A-Pbx1 with mutants have assessed their relative transcriptional properties on reporter genes containing specific binding sites researchgate.net. For example, replacing the AD1 domain of E2A with that of HEB in a chimeric E2A(HEBAD1)-Pbx1 protein abolished the ability to activate endogenous target genes, which was recapitulated in reporter assays, demonstrating the importance of the E2A-AD1 domain's weak corepressor binding for E2A-Pbx1's gene activation function oup.com.
The data derived from reporter gene assays provide quantitative insights into the strength and specificity of E2A-Pbx1's transcriptional regulation on defined DNA sequences.
Here is a summary of research findings using reporter gene assays:
| Promoter/Binding Site | Cell Type Used | E2A-Pbx1 Effect on Reporter Activity | Key Findings | Source |
| Artificial promoter with PBX-Hox sites | Transiently transfected REH cells | Activation | Assessed relative transcriptional properties of wild-type and mutant E2a-Pbx1. | researchgate.net |
| IGLL1 promoter | 697 cells | Activation dependent on RUNX1 sites | Mutation of RUNX1 sites completely impaired promoter function. | pnas.org |
| SETDB2 proximal promoter | 293T cells | Strong activation | SETDB2 is likely a direct target activated by E2A-PBX1. | nih.gov |
| Eya2 promoter region | K562 cells | Activation | E2A-PBX1 activates reporter expression through this region. | spandidos-publications.com |
| Artificial promoter with PBX1 binding site | Mechanistic models | Strong transactivation | E2A-PBX1 has strong transactivation properties compared to PBX1. | nih.gov |
Mechanistic Insights and Preclinical Therapeutic Targeting Strategies for E2a Pbx1 Leukemias in Experimental Models
Modulation of E2A-Pbx1 Function through Coactivator Inhibition
E2A-Pbx1 functions as a transcriptional coactivator, influencing gene expression by interacting with other proteins and recruiting transcriptional machinery. frontiersin.orgnih.govpnas.orgnih.govresearchgate.net The oncogenicity of E2A-Pbx1 is dependent on its activation domains (ADs) derived from E2A. frontiersin.orgpnas.orgresearchgate.net Specifically, the AD1 domain contains a conserved PCET motif that directly interacts with the KIX domain of transcriptional coactivators CBP and p300. frontiersin.orgresearchgate.net These interactions are critical for promoting the immortalization of primary bone marrow cells and inducing epigenetic changes associated with leukemogenesis. frontiersin.orgresearchgate.net
E2A-Pbx1 also interacts directly with RUNX1, and this interaction is crucial for its recruitment to gene enhancers and subsequent target gene activation. nih.govpnas.orgnih.govresearchgate.net E2A-Pbx1 binding to enhancers is dependent on the RUNX1 interaction, even in the absence of the DNA-binding activity of the PBX1 homeodomain within the fusion protein. nih.govnih.gov This highlights a mechanism where E2A-Pbx1 acts as a coactivator for RUNX1, enhancing the expression of RUNX1 target genes, including RUNX1 itself, thereby contributing to a multilayered interplay that drives leukemogenesis. nih.govnih.govashpublications.org
Another transcriptional coactivator, Mediator subunit MED1, is also targeted by E2A-Pbx1. pnas.org MED1 is required for the interaction between the Mediator complex and E2A-Pbx1, and this interaction is essential for the proliferation and cell cycle progression of E2A-Pbx1-positive leukemia cells. pnas.org E2A-Pbx1 and MED1 cooccupy and coregulate genes involved in pre-B cell survival and growth. pnas.org
Targeting these coactivator interactions represents a potential therapeutic strategy. Inhibition of GCN5, which interacts with the E2A portion of E2A-Pbx1 and increases its stability, has been suggested as a potential approach to treat B-ALL with E2A-Pbx1 fusion. researchgate.net Similarly, designing inhibitors that disrupt the interaction between the PBX1 homeodomain region of E2A-Pbx1 and RUNX1 is a promising direction for inhibiting E2A-Pbx1 function. researchgate.net
Targeting E2A-Pbx1 Downstream Signaling Pathways in Preclinical Models
E2A-Pbx1 remodels signaling networks in leukemia cells, leading to the activation of downstream pathways crucial for cell survival and proliferation. nih.govaacrjournals.org Targeting these aberrant signaling pathways has shown promise in preclinical models. nih.govresearchgate.netnih.govaacrjournals.orgnih.gov
JAK/STAT Pathway Inhibitors (e.g., Ruxolitinib)
The JAK/STAT pathway is frequently activated in E2A-Pbx1 leukemias, often due to recurrent secondary activating mutations. nih.govresearchgate.netuc.pt Mouse models of E2A-Pbx1 leukemia exhibit activation of the IL-7R/JAK/STAT signaling pathway and hypersensitivity to IL-7 stimulation. researchgate.net
The specific JAK inhibitor ruxolitinib (B1666119) has been evaluated in preclinical models of E2A-Pbx1 leukemia. nih.govresearchgate.netuc.pt Ruxolitinib effectively blocked the induction of phosphorylated STAT5 by IL-7 stimulation in mouse and human E2A-Pbx1 leukemia cells. nih.govresearchgate.net In in vitro studies, E2A-Pbx1 leukemia cells demonstrated higher sensitivity to ruxolitinib compared to wild-type progenitor B cells. nih.govresearchgate.net
In vitro Ruxolitinib Sensitivity
| Cell Type | IC50 (nM) |
| E2A-Pbx1 Leukemic Cells | 62 |
| Wild-type Progenitor B Cells | >200 |
In vivo studies using mice transplanted with E2A-Pbx1 leukemia cells carrying a JAK1 L652E mutation showed a statistically significant increase in disease-free survival upon treatment with ruxolitinib. nih.govresearchgate.net Ruxolitinib also sensitized mouse E2A-Pbx1 leukemia cells to the growth inhibitory effects of chemotherapy, suggesting a rationale for combination therapy. nih.govresearchgate.net
B-Cell Receptor Signaling Pathway Inhibitors (e.g., Dasatinib (B193332), SYK, LCK, ZAP70 Inhibitors)
E2A-Pbx1 remodels signaling networks in pre-B ALL, leading to hyperactivation of the key oncogenic effector enzyme PLCγ2. nih.govaacrjournals.orgubc.ca E2A-Pbx1 directly regulates the expression of kinases upstream of PLCγ2, including ZAP70, SYK, and LCK, which are essential for cell survival and proliferation. frontiersin.orgnih.govaacrjournals.orgubc.ca Depletion of PLCγ2 or these upstream kinases reduces proliferation of E2A-Pbx1 leukemias in vitro and increases disease-free survival in vivo. nih.govaacrjournals.orgubc.ca
Inhibitors targeting these kinases have shown preclinical efficacy. The SRC family kinase (SFK) inhibitor dasatinib has been shown to reduce phosphorylated PLCγ2 levels and inhibit the proliferation of human and mouse pre-BCR+/E2A-Pbx1+ leukemias in vitro and in vivo. nih.govaacrjournals.orgubc.caaacrjournals.org Inhibitors specific to SYK and LCK have also demonstrated effectiveness in reducing phosphorylated PLCγ2 in ALL cells. nih.govaacrjournals.org
Effect of Kinase Depletion on Cell Proliferation
| Kinase Targeted | Effect on Cell Proliferation (in vitro) |
| ZAP70 | Decreased |
| SYK | Decreased |
| LCK | Decreased |
| PLCγ2 | Reduced |
The dependence of E2A-Pbx1+ ALL cells on the expression of ZAP70, SYK, and LCK, as demonstrated by knockdown and pharmacologic inhibition studies, highlights these kinases as potential therapeutic targets. nih.gov
TNF/IL-17/MAPK Pathway Inhibitors
Studies using a humanized E2A-Pbx1 transgenic zebrafish model have revealed activation of the TNF/IL-17/MAPK signaling pathway in blood cells, which contributes to myeloid hyperplasia by upregulating RUNX1 expression. haematologica.orgnih.govresearchgate.netresearcher.liferesearchgate.net High-throughput drug screening in this model identified small molecules targeting this pathway. haematologica.orgnih.govresearchgate.netresearcher.liferesearchgate.net
Three compounds, OUL35, KJ-Pyr-9, and CID44216842, were found to alleviate E2A-Pbx1-induced myeloid hyperplasia in zebrafish and inhibit the growth and oncogenicity of human pre-B ALL cells with E2A-Pbx1. haematologica.orgnih.govresearchgate.netresearcher.liferesearchgate.net These findings suggest the TNF/IL-17/MAPK pathway as a potential therapeutic target in E2A-Pbx1 leukemia and identify specific compounds for further investigation. haematologica.orgnih.govresearchgate.netresearcher.liferesearchgate.net
Exploiting Dependency on E2A-Pbx1 Protein-Protein Interactions
As discussed in Section 7.1, E2A-Pbx1's oncogenic function relies heavily on its interactions with other proteins, particularly transcriptional coactivators like CBP/p300, MED1, and transcription factors like RUNX1. frontiersin.orgnih.govpnas.orgnih.govresearchgate.net These protein-protein interactions are essential for E2A-Pbx1 to be recruited to target genes and activate their expression. nih.govpnas.orgnih.gov
The observation that E2A-Pbx1 acts more like a transcriptional coactivator, dependent on interactions with factors like RUNX1 for DNA binding and target gene activation, suggests that disrupting these specific protein-protein interfaces could be a therapeutic strategy. nih.govpnas.orgnih.gov For instance, inhibiting the interaction between E2A-Pbx1 and RUNX1 could prevent the recruitment of the fusion protein to crucial gene regulatory sites. researchgate.net Similarly, interfering with the binding of E2A-Pbx1 to coactivators like MED1 could disrupt the transcriptional machinery required for leukemic cell growth. pnas.org
Investigating Synergistic Therapeutic Combinations in Models
Preclinical studies have explored the potential for synergistic therapeutic combinations to enhance efficacy and overcome potential resistance mechanisms in E2A-Pbx1 leukemias. nih.govresearchgate.netnih.govaacrjournals.orgnih.gov
Combining small-molecule inhibitors targeting different components of the signaling pathways dysregulated by E2A-Pbx1 has shown promise. For example, combining inhibitors of SYK, LCK, and SFK (such as dasatinib) demonstrated synergistic interactions and preclinical efficacy in pre-BCR+/E2A-Pbx1+ leukemias. nih.govaacrjournals.org Pairwise silencing of ZAP70, SYK, or LCK showed additive effects on cell growth inhibition, providing a rationale for combination therapy targeting these kinases. nih.govaacrjournals.orgubc.ca
In the context of JAK/STAT pathway activation, ruxolitinib has been shown to sensitize E2A-Pbx1 leukemia cells to chemotherapy in vitro, suggesting that combining JAK inhibitors with conventional chemotherapy could be a beneficial approach. nih.govresearchgate.net
Furthermore, recent studies have investigated combining dasatinib with Bruton tyrosine kinase (BTK) inhibitors (BTKi) in E2A-Pbx1+/pre-BCR+ ALL models. nih.gov The combination of dasatinib with BTKi (including ibrutinib, acalabrutinib, and zanubrutinib) displayed at least an additive antiproliferative effect on human and murine E2A-Pbx1+/pre-BCR+ cell lines. nih.gov This combination therapy reduced the phosphorylation of PLCγ2 and BTK and significantly prolonged disease-free survival in mouse transplantation assays, particularly reducing central nervous system leukemic infiltration. nih.gov
These findings underscore the potential of rational drug combinations targeting multiple vulnerabilities in E2A-Pbx1 leukemia to achieve more effective therapeutic outcomes in experimental models.
Summary of Preclinical Combination Therapy Findings
| Combination | Model System | Observed Effect |
| SYK, LCK, and SFK (Dasatinib) Inhibitors | Pre-BCR+/E2A-Pbx1+ Leukemias (in vitro/vivo) | Synergistic inhibition of proliferation, preclinical efficacy. nih.govaacrjournals.org |
| Ruxolitinib + Chemotherapy | Mouse E2A-Pbx1 Leukemia Cells (in vitro) | Sensitization to chemotherapy. nih.govresearchgate.net |
| Dasatinib + BTK Inhibitors (Ibrutinib, etc.) | E2A-Pbx1+/pre-BCR+ ALL (in vitro/vivo) | Additive antiproliferative effect, prolonged survival, reduced CNS infiltration. nih.gov |
Future Directions and Emerging Research Avenues in E2a Pbx1 Biology
Elucidating the Full E2A-Pbx1 Cistrome and Interactome
A key area of future research involves the comprehensive mapping of the E2A-Pbx1 cistrome and interactome. While previous studies have identified direct target sites of E2A-Pbx1 in t(1;19)-positive pre-B ALL cells, revealing an enrichment for RUNX1 binding motifs, a complete understanding of all genomic binding sites and interacting proteins is still needed. ashpublications.orgnih.govashpublications.org E2A-Pbx1 is known to bind to DNA sequences, often in cooperation with HOX proteins, through its PBX1 moiety. frontiersin.org The fusion protein includes the activation domains of E2A and the DNA-binding homeodomain of PBX1. pnas.orgplos.org It has been shown to bind to PBX1 sites in vitro, but recent genome-wide studies indicate a preferential binding to gene loci co-bound by RUNX1. ashpublications.orgashpublications.orgpnas.org
Future research aims to fully elucidate the specific mechanisms by which E2A-Pbx1 regulates different cellular processes, including the identification of all interaction partners and target genes. frontiersin.org Techniques such as advanced ChIP-seq and other genomic profiling approaches are crucial for defining the complete E2A-Pbx1 cistrome. nih.govashpublications.org Simultaneously, comprehensive interactome studies using techniques like co-immunoprecipitation and mass spectrometry are necessary to identify all proteins that physically associate with E2A-Pbx1, including coactivators like p300 and MED1, and transcription factors like RUNX1 and EBF1. nih.govashpublications.orgfrontiersin.orgpnas.orgresearchgate.net Understanding these interactions is vital because E2A-PBX1's binding to gene enhancers can be dependent on interactions with other proteins like RUNX1, rather than solely its own DNA-binding activity. nih.govashpublications.org
Comprehensive Understanding of Multi-Layered Interplay with Co-Factors
The oncogenic activity of E2A-Pbx1 is heavily influenced by its interactions with various co-factors. A comprehensive understanding of this multi-layered interplay is a critical future direction. E2A-Pbx1 interacts with transcriptional coactivators such as CBP/p300 through its activation domains, which is important for its transforming potential. frontiersin.orgpnas.org It also interacts with the Mediator complex subunit MED1, which is required for E2A-PBX1-dependent gene activation and leukemic cell growth. frontiersin.orgpnas.orgresearchgate.net
Furthermore, E2A-Pbx1 functions as a coactivator for RUNX1, and their direct interaction is significant for the development of pre-B ALL. nih.govashpublications.org E2A-Pbx1 is recruited to gene loci by RUNX1 and cooperates with MED1 to promote transcriptional activation of target genes like E2F5. nih.govfrontiersin.org While E2A-Pbx1 was initially thought to dimerize with TALE proteins like HOX, MEIS, and PREP for DNA binding, recent studies suggest that its binding to enhancers is dependent on RUNX1 interaction, and modulation of certain HOX proteins did not affect E2A-Pbx1 chromatin association at identified enhancers in some cell lines. nih.govfrontiersin.org Future research needs to fully delineate the hierarchy and context-dependency of these interactions and how they collectively contribute to aberrant gene regulation and leukemogenesis. Investigating the role of other potential co-factors and how their interplay with E2A-Pbx1 is dysregulated in leukemia is essential.
Advanced Modeling of E2A-Pbx1 Pathogenesis
Advanced modeling approaches are crucial for dissecting the complex pathogenesis driven by E2A-Pbx1. While in vitro cell line studies and basic mouse models have provided valuable insights, more sophisticated models are needed to fully recapitulate the human disease and test therapeutic strategies. plos.orgnih.govnih.govnih.govnih.gov
Conditional knock-in mouse models that inducibly express E2A-Pbx1 have shown that the fusion oncogene alone is often not sufficient to cause leukemia, highlighting the need for additional genetic alterations. jci.orgnih.gov These models, particularly those with B cell-restricted expression, have proven valuable for studying disease progression and identifying cooperating mutations. nih.govnih.govjci.org Future modeling efforts should focus on developing more refined in vivo models that better mimic the genetic complexity and heterogeneity observed in human E2A-Pbx1 ALL. This includes incorporating common cooperating mutations, such as those in Pax5, Cdkn2a/b, and genes in the JAK/STAT and RAS/MAPK pathways, into conditional E2A-Pbx1 models to study their synergistic effects on leukemia initiation and progression. nih.govnih.govjci.orgnih.govresearchgate.netjci.org Computational modeling and systems biology approaches can also integrate diverse genomic and functional data to create predictive models of E2A-Pbx1-driven pathogenesis and identify critical nodes for therapeutic intervention. jci.orgnih.govresearchgate.netnih.gov Furthermore, novel models like transgenic zebrafish expressing human E2A-PBX1 are being developed for high-throughput screening and studying leukemogenesis in a living system. researchgate.nethaematologica.orgnih.govresearchgate.net
Development of Novel Mechanistic Assays
The development of novel mechanistic assays is vital for functionally characterizing E2A-Pbx1 activity and its interactions. Traditional reporter gene assays and basic transformation assays have been used to study E2A-Pbx1's transcriptional activation potential and oncogenic properties. ashpublications.orgplos.orgnih.govresearchgate.netpnas.org However, more sophisticated assays are needed to study the nuances of its molecular function.
Future research should focus on developing high-throughput screening assays to identify small molecules that can disrupt critical E2A-Pbx1 interactions, such as its binding to coactivators like CBP/p300 or its interaction with RUNX1. nih.govresearchgate.netaacrjournals.org Assays based on fluorescence anisotropy have been used to identify compounds that disrupt the interaction between E2A-Pbx1 and CBP/p300. aacrjournals.org Furthermore, novel cell-based assays are needed to evaluate the functional consequences of disrupting these interactions on E2A-Pbx1-mediated gene regulation, cell proliferation, and differentiation in a more physiological context. aacrjournals.org Assays that can measure the dynamics of E2A-Pbx1 complex formation on chromatin in live cells would also provide valuable insights into its regulatory mechanisms. The use of advanced techniques like CRISPR/Cas9 for targeted manipulation of E2A-Pbx1 or its co-factors in cell-based assays can help dissect specific mechanistic pathways. pnas.org
Identification of Additional Complementary Genetic Events
Evidence from mouse models and human studies indicates that E2A-Pbx1 alone is often insufficient for full leukemic transformation, requiring additional complementary genetic events. plos.orgnih.govnih.govnih.govresearchgate.netashpublications.org Identifying these secondary mutations and understanding how they cooperate with E2A-Pbx1 is a crucial area for future research.
Genomic analyses of human E2A-Pbx1 ALL have revealed recurrent secondary activating mutations in pathways such as JAK/STAT and RAS/MAPK, as well as loss of tumor suppressor genes like Pax5 and Cdkn2a/b. nih.govnih.govjci.orgnih.govresearchgate.netjci.org Retroviral insertional mutagenesis in E2A-Pbx1 mouse models has also identified cooperative genes like Gfi1, Mycn, Pim1, and Zfp521. nih.gov Future studies should continue to leverage advanced genomic technologies, such as whole-exome sequencing and RNA sequencing, on larger cohorts of human E2A-Pbx1 ALL samples to identify the full spectrum of cooperating genetic alterations. Understanding the functional consequences of these mutations and how they synergize with E2A-Pbx1 to drive leukemic progression is essential. This includes investigating how these secondary events impact signaling pathways, cell cycle control, differentiation blocks, and resistance to therapy. nih.govjci.orgresearchgate.netjci.org Identifying these complementary events can reveal new therapeutic targets and provide a more complete picture of E2A-Pbx1-driven leukemogenesis.
Q & A
Q. What experimental approaches are used to identify direct transcriptional targets of E2A-PBX1 in leukemia biology?
Chromatin immunoprecipitation combined with promoter microarrays (ChIP-chip) is a primary method for identifying direct targets. For example, Diakos et al. (2014) used ChIP-chip to map 108 direct E2A-PBX1-bound promoters, revealing enrichment in pathways like WNT signaling and apoptosis regulation. Gene expression arrays of siRNA-silenced cells further validated functional targets by showing downregulation of these genes upon E2A-PBX1 suppression .
Q. How does E2A-PBX1 contribute to cellular transformation in leukemia?
E2A-PBX1 acts as a constitutive transcriptional activator, hijacking Pbx1-dependent regulatory networks. Retroviral overexpression in mouse bone marrow cells demonstrated its ability to collaborate with Hoxa9, inducing cytokine-independent proliferation and aggressive leukemia in vivo. This synergy involves aberrant activation of lineage-specific genes, such as interleukin-3 and granulocyte colony-stimulating factor .
Q. What are the key structural features of E2A-PBX1 critical for its oncogenic activity?
The N-terminal transactivation domain of E2A is essential for transformation, while the Pbx1 homeodomain (HD) is dispensable in certain contexts (e.g., fibroblast transformation). DNA binding via the HD is required for blocking myeloid differentiation but not for immortalizing T cells or fibroblasts. Mutagenesis studies highlight the importance of the PCET motif in the E2A domain for recruiting coactivators like CBP/p300 .
Advanced Research Questions
Q. How can conflicting data on E2A-PBX1’s prognostic significance in adult B-ALL be reconciled?
Clinical studies report variable outcomes: a 2019 study found lower 1-year overall survival (OS: 43.6%) in E2A-PBX1-positive adults compared to negative cohorts (OS: 70.0%), while pediatric data often associate it with intermediate risk. Discrepancies may stem from differences in treatment protocols, coexisting mutations, or sample sizes. Subgroup analyses comparing E2A-PBX1 with other fusion genes (e.g., MLL-AF4) can clarify context-dependent prognostic impacts .
Q. What experimental models best recapitulate E2A-PBX1-driven leukemogenesis, and what are their limitations?
Retroviral transduction in murine bone marrow cells (e.g., Hoxa9/E2A-PBX1 co-expression) rapidly induces leukemia (39 days) with blasts resembling human disease. However, this model may overlook contributions from the bone marrow microenvironment or secondary mutations. Human cell line xenografts or CRISPR-engineered primary cells could address these gaps .
Q. How do post-translational modifications regulate E2A-PBX1 stability and activity?
Acetylation by GCN5 at lysine residues stabilizes E2A-PBX1, enhancing its oncogenic potential. Pharmacological inhibition of deacetylases (e.g., HDAC inhibitors) increases acetylation levels, suggesting a therapeutic avenue. Conversely, phosphorylation by kinases like CK2 modulates DNA-binding affinity, altering target gene specificity .
Q. What strategies resolve contradictions in E2A-PBX1 target gene datasets across studies?
Integrative analysis of ChIP-seq, RNA-seq, and proteomic data can distinguish direct vs. indirect targets. For instance, while ChIP-chip identified WNT pathway genes as direct targets, functional validation via CRISPR knockout in patient-derived xenografts is critical to confirm their biological relevance. Discrepancies may arise from cell-type-specific chromatin accessibility or technical biases in array design .
Methodological Guidance
Q. How to design a ChIP-chip experiment for E2A-PBX1 target identification?
- Use promoter-focused arrays covering 2200 bp upstream to 500 bp downstream of transcriptional start sites.
- Include triplicate experimental (E2A-PBX1 ChIP) and control (IgG) arrays to ensure reproducibility.
- Apply the "Max-four" scoring method to prioritize high-confidence peaks present in ≥2 replicates.
- Validate targets via siRNA knockdown followed by qPCR or RNA-seq .
Q. What in vitro assays assess E2A-PBX1’s transcriptional activation potential?
- Luciferase reporter assays: Clone Pbx1-binding motifs (e.g., ATCAATCAA) upstream of a minimal promoter driving luciferase. Co-transfect with E2A-PBX1 expression vectors and measure activity vs. empty vector controls.
- Electrophoretic mobility shift assays (EMSAs): Use radiolabeled probes containing Pbx1-binding sites to confirm E2A-PBX1’s DNA-binding capacity .
Q. How to evaluate E2A-PBX1’s collaboration with Hox proteins in leukemogenesis?
- Retroviral co-transduction: Express E2A-PBX1 and Hoxa9 in primary mouse bone marrow cells using MSCV-based vectors. Monitor colony formation in methylcellulose assays and transplant cells into syngeneic mice to assess leukemic potential.
- Co-immunoprecipitation (Co-IP): Verify physical interactions between E2A-PBX1 and Hox proteins in transfected HEK293T cells using anti-HA or anti-FLAG antibodies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
